4-cyclopropoxypiperidine
Description
BenchChem offers high-quality 4-cyclopropoxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropoxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1147181-37-0 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-cyclopropyloxypiperidine |
InChI |
InChI=1S/C8H15NO/c1-2-7(1)10-8-3-5-9-6-4-8/h7-9H,1-6H2 |
InChI Key |
PHWYYJLLFOKERS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2CCNCC2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
4-cyclopropoxypiperidine CAS 1147181-37-0 properties
An in-depth technical guide on 4-Cyclopropoxypiperidine (CAS 1147181-37-0) , designed for researchers and drug development professionals.
Optimizing Ether Linkers in Medicinal Chemistry
Executive Summary: The Cyclopropyl Advantage
4-Cyclopropoxypiperidine (CAS 1147181-37-0) represents a strategic building block in modern drug discovery, specifically designed to modulate the physicochemical and metabolic profiles of piperidine-based pharmacophores. Unlike standard methoxy or ethoxy substituents, the cyclopropoxy group offers a unique combination of steric bulk, lipophilicity, and metabolic resistance.
In medicinal chemistry campaigns, this moiety is frequently employed to:
-
Block Metabolic Soft Spots: The cyclopropyl ring prevents rapid
-dealkylation by CYP450 enzymes, a common clearance pathway for linear alkyl ethers. -
Modulate Lipophilicity: It increases
moderately compared to a methoxy group without the entropic penalty of a flexible propyl chain. -
Enhance Target Affinity: The rigid cyclopropyl "cap" can fill hydrophobic pockets in GPCRs (e.g., Histamine H3, GPR119) and Kinases more effectively than flexible alkyl chains.
Chemical Identity & Physicochemical Profile
The compound is most commonly handled in its hydrochloride salt form to ensure stability and crystallinity, though the free base is the active species in coupling reactions.
Table 1: Physicochemical Specifications
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 1147181-37-0 | 1147110-64-2 |
| IUPAC Name | 4-(Cyclopropyloxy)piperidine | 4-(Cyclopropyloxy)piperidine hydrochloride |
| Formula | ||
| Molecular Weight | 141.21 g/mol | 177.67 g/mol |
| Appearance | Colorless to pale yellow oil | White to off-white crystalline solid |
| cLogP | ~1.12 | N/A (Salt) |
| TPSA | 21.26 Ų | 21.26 Ų |
| pKa (Calc) | ~10.8 (Piperidine NH) | N/A |
| Solubility | DCM, MeOH, EtOAc | Water, DMSO, MeOH |
Note on CAS: CAS 1147181-37-0 refers to the specific entry for the 4-cyclopropoxypiperidine core. Researchers purchasing the material should verify if the vendor supplies the free base or the HCl salt (CAS 1147110-64-2), as the stoichiometry in reactions will differ.
Synthetic Routes & Manufacturing
Expert Insight: Direct alkylation of 4-hydroxypiperidine with cyclopropyl halides (e.g., cyclopropyl bromide) is kinetically disfavored and practically impossible due to the high energy barrier of
The authoritative industrial route utilizes a Simmons-Smith Cyclopropanation on a vinyl ether intermediate. This protocol ensures high yield and avoids the formation of elimination byproducts.
Figure 1: Synthetic Workflow (DOT Visualization)
Caption: The stepwise construction of the cyclopropyl ether via vinylation and zinc-carbenoid cyclopropanation.
Detailed Experimental Protocol
Step 1: Vinylation (Formation of Enol Ether)
-
Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Ethyl vinyl ether (excess), Mercury(II) acetate (0.1 eq) or [Ir(cod)Cl]2 (catalytic).
-
Procedure: Dissolve N-Boc-4-hydroxypiperidine in ethyl vinyl ether. Add catalyst and reflux for 12–24 hours.
-
Mechanism: Transvinylation exchanges the ethyl group for the piperidine alcohol.
-
Workup: Quench with basic alumina (to remove acid/catalyst), filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Step 2: Simmons-Smith Cyclopropanation
-
Reagents: Diethylzinc (
, 1.0M in hexanes), Diiodomethane ( ), Dry DCM. -
Safety Critical:
is pyrophoric. Handle under inert atmosphere ( or Ar). -
Procedure:
-
Cool a solution of Intermediate A in dry DCM to 0°C.
-
Add
dropwise (maintain Temp < 5°C). -
Add
dropwise. The formation of the zinc-carbenoid species ( ) is exothermic. -
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Causality: The zinc-carbenoid coordinates with the enol ether oxygen, directing the methylene insertion to the double bond to form the cyclopropane ring stereoselectively.
Step 3: N-Boc Deprotection
-
Reagents: 4M HCl in 1,4-Dioxane.
-
Procedure: Dissolve Intermediate B in dioxane. Add HCl solution at 0°C. Stir at RT for 2 hours.
-
Isolation: Concentrate in vacuo. Triturate the resulting solid with diethyl ether to yield 4-cyclopropoxypiperidine hydrochloride as a white precipitate.
Medicinal Chemistry Applications
The transition from a methoxy/ethoxy group to a cyclopropoxy group is a "bioisosteric hop" often used in Lead Optimization.
Figure 2: SAR Logic & Metabolic Stability
Caption: Rationale for substituting alkoxy groups with cyclopropoxy moieties to enhance metabolic stability.
Key Mechanistic Insights
-
Metabolic Stability: The C-H bonds in a cyclopropane ring possess higher
-character ( -like), making them significantly stronger (~106 kcal/mol) than typical secondary alkyl C-H bonds (~95 kcal/mol). This raises the activation energy for hydrogen atom abstraction (HAT) by Cytochrome P450 enzymes, effectively slowing down oxidative metabolism.[1] -
Lipophilicity Tuning: 4-Cyclopropoxypiperidine adds ~2-3 carbons worth of lipophilicity compared to the hydroxyl parent, but the compact shape prevents the non-specific binding often seen with linear propyl/butyl chains.
Handling, Stability, and Safety
-
Storage: Store the HCl salt at 2–8°C under desiccant. It is hygroscopic.
-
Stability: The cyclopropyl ether linkage is stable to basic and neutral conditions. However, strong acids (e.g., neat TFA, conc. H2SO4) can induce ring-opening of the cyclopropane, especially at elevated temperatures. Use HCl/Dioxane or dilute acids for salt formation.
-
Reactivity: The secondary amine at position 1 is a nucleophile. It readily participates in:
- reactions (with heteroaryl halides).
-
Reductive amination (with aldehydes/ketones).[2]
-
Amide coupling (with carboxylic acids).
References
-
Synthesis of Cyclopropyl Ethers: Wessig, P. (2008). "Synthesis of Cyclopropyl Ethers". Chemical Reviews.
-
Simmons-Smith Reaction on Enol Ethers: Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction". Organic Reactions.[2][3][4][5]
-
Metabolic Stability of Cyclopropyl Groups: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules".[1] Journal of Medicinal Chemistry.
-
Vendor Data & Properties: ChemScene Product Monograph for 4-Cyclopropoxypiperidine HCl.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. longdom.org [longdom.org]
- 3. chemimpex.com [chemimpex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Medicinal Chemistry Applications of 4-Cyclopropoxypiperidine: A Technical Guide
Executive Summary
4-Cyclopropoxypiperidine (CAS: 1147110-64-2) represents a high-value pharmacophore in modern drug discovery, primarily utilized as a metabolically stable bioisostere of 4-methoxy- and 4-ethoxypiperidine. Its utility stems from the unique physicochemical properties of the cyclopropyl ether moiety: enhanced lipophilicity for central nervous system (CNS) penetration, increased metabolic stability against cytochrome P450 (CYP) O-dealkylation, and specific conformational constraints that improve receptor binding affinity.
This guide details the synthetic accessibility, physicochemical profiling, and strategic application of 4-cyclopropoxypiperidine in the development of G-protein-coupled receptor (GPCR) antagonists, specifically targeting Histamine H3 and Melanin-Concentrating Hormone 1 (MCH1) receptors.
Part 1: Structural & Physicochemical Profile
The transition from a standard alkyl ether (methyl/ethyl) to a cyclopropyl ether introduces significant changes in the molecular profile, critical for lead optimization.
Physicochemical Properties
| Property | 4-Methoxypiperidine | 4-Cyclopropoxypiperidine | Impact on Drug Design |
| LogP (Predicted) | ~0.6 | ~1.3 | Enhanced CNS penetration; improved membrane permeability. |
| tPSA (Ų) | 21.3 | 21.3 | No change in polar surface area; maintains H-bond acceptor capability. |
| C-H BDE (α-carbon) | ~96 kcal/mol | ~106 kcal/mol | Metabolic Shielding: Higher Bond Dissociation Energy (BDE) makes H-abstraction difficult. |
| Conformation | Flexible | Semi-Rigid | The cyclopropyl group restricts rotation, potentially locking bioactive conformations. |
The "Metabolic Shield" Effect
The primary driver for incorporating the cyclopropoxy group is the mitigation of oxidative metabolism. CYP450 enzymes typically metabolize ethers via O-dealkylation , initiated by hydrogen abstraction at the
-
Methyl/Ethyl Ethers: The
-protons are readily abstracted, leading to a hemiacetal intermediate which collapses to release the aldehyde and the free alcohol (phenol/alcohol). -
Cyclopropyl Ethers: The C-H bonds on the cyclopropyl ring possess significantly higher s-character (
hybridization), resulting in a stronger C-H bond (higher BDE). This raises the activation energy for the initial radical formation step, effectively "shielding" the ether linkage from rapid metabolic clearance.
Part 2: Synthetic Methodologies
Synthesizing cyclopropyl ethers is non-trivial compared to standard Williamson ether synthesis due to the poor electrophilicity of cyclopropyl halides (inhibition of
Preferred Route: Copper-Mediated Chan-Lam Coupling
The most robust method for synthesizing 4-cyclopropoxypiperidine involves the Chan-Lam oxidative cross-coupling of N-protected 4-hydroxypiperidine with cyclopropylboronic acid. This method operates under mild conditions, avoiding the harsh bases required for alkylation.
Reaction Scheme:
Alternative Route: Simmons-Smith Cyclopropanation
Historically used before the prevalence of Chan-Lam coupling, this route involves converting the alcohol to a vinyl ether, followed by zinc-carbenoid cyclopropanation.
-
Vinylation: 4-Hydroxypiperidine + Ethyl vinyl ether
4-Vinyloxypiperidine. -
Cyclopropanation: 4-Vinyloxypiperidine +
+ 4-Cyclopropoxypiperidine. Note: This route is less atom-economical and involves toxic reagents (Hg, organozinc).
Visualization of Synthetic Strategy
The following diagram contrasts the direct coupling approach with the stepwise cyclopropanation route.
Figure 1: Comparison of Synthetic Routes. Route A (Chan-Lam) is preferred for medicinal chemistry due to milder conditions and higher functional group tolerance.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]
Histamine H3 Receptor Antagonists
The histamine H3 receptor is a key target for narcolepsy, cognitive deficits, and Alzheimer's disease. The classic pharmacophore for H3 antagonists (e.g., Pitolisant) consists of:
-
Basic Amine: Often a piperidine or pyrrolidine.
-
Linker: Alkyl or ether chain.[1]
-
Lipophilic Core: Phenyl or heteroaryl group.
Application: 4-Cyclopropoxypiperidine serves as the Basic Amine moiety. The cyclopropoxy group occupies the lipophilic pocket usually filled by a propyl or phenyl group in older generations, maintaining potency while reducing molecular weight (Ligand Efficiency).
-
Mechanism:[2][1][3] The basic nitrogen interacts with Asp3.32 in the receptor transmembrane domain, while the cyclopropyl ether extends into the hydrophobic cleft, providing van der Waals contacts without the metabolic liability of a longer alkyl chain.
MCH1 Receptor Antagonists
Melanin-Concentrating Hormone 1 (MCH1) antagonists are developed for obesity and depression. These ligands require high lipophilicity to cross the Blood-Brain Barrier (BBB).
-
Role: 4-Cyclopropoxypiperidine provides the necessary logP boost (~1.3) compared to 4-methoxypiperidine (~0.6) without introducing the metabolic instability of a butyl/propyl ether.
-
Outcome: Improved brain/plasma ratio and extended half-life (
) in preclinical rodent models.
Visualization: Metabolic Fate & Bioisosterism
Figure 2: Metabolic Fate Comparison. The cyclopropyl group resists the initial hydrogen abstraction step required for O-dealkylation.
Part 4: Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-Cyclopropoxypiperidine via Chan-Lam Coupling
This protocol is adapted for high-throughput medicinal chemistry validation.
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 equiv)
-
Cyclopropylboronic acid (2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
2,2'-Bipyridine (1.0 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Cu(OAc)₂ (1.0 eq) and 2,2'-bipyridine (1.0 eq) in DCE (0.1 M concentration relative to substrate). Stir at room temperature for 15 minutes to form the blue Cu-ligand complex.
-
Addition: Add N-Boc-4-hydroxypiperidine (1.0 eq), cyclopropylboronic acid (2.0 eq), and Na₂CO₃ (2.0 eq).
-
Reaction: Heat the mixture to 70°C under an atmosphere of air (attach a balloon filled with dry air or oxygen for accelerated kinetics). Stir vigorously for 16–24 hours.
-
Workup: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove copper salts. Wash the pad with dichloromethane (DCM).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 0-20%) to yield the title compound as a colorless oil.
Self-Validating Check:
-
NMR Verification: Look for the characteristic cyclopropyl protons: multiplet at
0.4–0.6 ppm (4H) and the methine proton at 3.2–3.4 ppm (1H). -
Mass Spec: Confirm
or .
References
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. (2024). Link
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry. (2019). Link
-
Chan–Lam N- and O-cyclopropylation. Journal of Organic Chemistry. (2018). Link
-
Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency". Journal of Medicinal Chemistry. (2013). Link
-
Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases. International Journal of Molecular Sciences. (2022). Link
Sources
Comparative Analysis: 4-Cyclopropoxypiperidine vs. 4-Isopropoxypiperidine
The following technical guide provides an in-depth comparative analysis of 4-cyclopropoxypiperidine and 4-isopropoxypiperidine, focusing on lipophilicity modulation, electronic properties, and experimental validation.
Executive Summary
In the optimization of piperidine-based pharmacophores, the substitution of a 4-isopropoxy group with a 4-cyclopropoxy moiety represents a high-value bioisosteric exchange. While both substituents provide similar steric bulk and hydrophobic coverage, they diverge significantly in lipophilicity (LogP/LogD) , electronic influence , and metabolic stability .
-
4-Isopropoxypiperidine: Characterized by higher lipophilicity and a metabolically labile methine proton (
), often serving as a site for CYP450-mediated oxidative dealkylation. -
4-Cyclopropoxypiperidine: Exhibits reduced lipophilicity (
LogP -0.2 to -0.[1]4) and enhanced metabolic stability due to the higher bond dissociation energy (BDE) of the cyclopropyl C-H bonds.
This guide details the theoretical underpinnings of this "Cyclopropyl Switch," provides quantitative comparisons, and outlines a self-validating experimental protocol for determining distribution coefficients (LogD) in drug discovery workflows.
Molecular Architecture & Physicochemical Theory
The distinct behaviors of these two congeners stem from the fundamental differences between the isopropyl (aliphatic, flexible) and cyclopropyl (strained, rigid) ethers.
The "Cyclopropyl Effect"
Unlike the isopropyl group, which behaves as a standard aliphatic chain with a +I (inductive electron-donating) effect, the cyclopropyl group possesses unique electronic characteristics derived from its ring strain (
-
Hybridization & Electronegativity: The carbon atoms in a cyclopropane ring exhibit significant
-character (approx. hybridization) in their C-H bonds. This renders the cyclopropyl group effectively more electronegative than an isopropyl group. -
Walsh Orbitals: The C-C bonds of the cyclopropane ring have high
-character (Walsh orbitals), allowing them to interact with adjacent -systems or lone pairs. In the context of the ether oxygen ( ), the oxygen lone pair can partially delocalize into the antibonding orbitals of the ring, slightly reducing the electron density available to the piperidine system compared to the analog.
Comparative Data Profile
The following table summarizes the predicted and observed physicochemical trends for the two moieties attached to a piperidine scaffold.
| Property | 4-Isopropoxypiperidine | 4-Cyclopropoxypiperidine | Impact of Switch ( |
| Formula | -2 Hydrogens (Unsaturation) | ||
| LogP (Intrinsic) | ~1.3 - 1.5 | ~1.0 - 1.2 | Lower Lipophilicity ( |
| LogD (pH 7.4) | Dependent on pKa | Dependent on pKa | Generally Lower |
| Electronic Effect | +I (Electron Donating) | Weak -I (Inductive w/draw) | Reduced Basicity of Ether O |
| Metabolic Liability | High (Methine Oxidation) | Low (Stable C-H bonds) | Improved Stability |
| Conformation | Flexible Rotamer | Rigid/Fixed Geometry | Entropy Reduction |
Lipophilicity Analysis: The Mechanics of LogD
Lipophilicity is the primary driver for this bioisosteric replacement. The reduction in LogP observed with the cyclopropyl group is counter-intuitive to its carbon count but is explained by the "polarity" of the strained C-H bonds.
The Polarity Factor
The cyclopropyl C-H bonds are shorter and stronger than those in the isopropyl group.[1] The increased
The pKa/LogD Interplay
While the intrinsic lipophilicity (LogP) decreases, the Distribution Coefficient (LogD) at physiological pH (7.4) is also influenced by the basicity (pKa) of the piperidine nitrogen.
-
Hypothesis: The electron-withdrawing nature of the cyclopropyl ether (4 bonds distant) may slightly lower the pKa of the piperidine nitrogen compared to the isopropoxy analog.
-
Result: A lower pKa means a higher fraction of the neutral species exists at pH 7.4.
-
Net Effect: While the LogP drops significantly, the LogD drop may be slightly attenuated if the pKa shift is substantial. However, in most 4-substituted piperidines, the inductive effect distance is too great to cause a massive pKa shift, so the LogD reduction usually mirrors the LogP reduction.
Decision Framework: When to Use Which?
The following decision tree illustrates the logical flow for selecting between the isopropyl and cyclopropyl variants during Lead Optimization.
Figure 1: Strategic decision tree for Isopropyl-to-Cyclopropyl bioisosteric replacement.
Experimental Protocol: Determination of LogD
To empirically verify the lipophilicity difference, a standard Shake-Flask method is recommended over purely computational predictions. This protocol includes a self-validating internal standard step.
Protocol: Miniaturized Shake-Flask LogD (pH 7.4)
Objective: Determine the distribution coefficient of 4-cyclopropoxypiperidine and 4-isopropoxypiperidine in an Octanol/PBS system.
Reagents & Materials
-
Phosphate Buffered Saline (PBS): Adjusted strictly to pH 7.40.
-
1-Octanol: HPLC Grade, pre-saturated with PBS buffer.
-
Internal Standard (IS): Propranolol (Known LogD
) or Carbamazepine. -
LC-MS/MS: For quantification of phases.
Step-by-Step Workflow
-
Pre-Saturation (Critical):
-
Mix equal volumes of 1-octanol and PBS (pH 7.4) vigorously for 24 hours.
-
Separate phases.[2] Use the "wet" octanol and "saturated" buffer for the experiment. Failure to do this causes volume shifts during the experiment.
-
-
Sample Preparation:
-
Prepare a 10 mM DMSO stock solution of the test compound (4-cyclopropoxy- or 4-isopropoxypiperidine).
-
Spike the Internal Standard into the stock.
-
-
Equilibration:
-
In a 2 mL chemically resistant vial, add 495
L of pre-saturated PBS and 495 L of pre-saturated Octanol. -
Add 10
L of compound stock. -
Vortex vigorously for 60 minutes at 25°C.
-
Centrifuge at 3000g for 10 minutes to ensure complete phase separation.
-
-
Quantification & Calculation:
-
Carefully sample the top (octanol) and bottom (buffer) layers. Tip: Expel air from the pipette tip before entering the octanol layer to avoid cross-contamination.
-
Analyze by LC-MS/MS.
-
Calculate LogD using the area ratio:
-
-
Validation Criteria:
-
The Internal Standard (Propranolol) must yield a LogD within
of its literature value. -
Mass balance recovery (sum of both phases) must be >85%.
-
Figure 2: Experimental workflow for high-accuracy LogD determination.
Conclusion
The transition from 4-isopropoxypiperidine to 4-cyclopropoxypiperidine is a high-fidelity medicinal chemistry strategy. By exploiting the unique electronic and steric properties of the cyclopropyl group, researchers can achieve a reduction in lipophilicity (improving solubility and lowering promiscuity) while simultaneously blocking metabolic soft spots .
Key Takeaway for Researchers
-
Use Isopropyl when you need maximum lipophilic contact and metabolic stability is not a limiting factor.
-
Use Cyclopropyl when you need to lower LogD, improve metabolic half-life (
), or introduce a rigid vector without altering the fundamental pharmacophore size.
References
-
Lipophilicity Trends: Wuitschik, G., et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 2020. Link
-
Cyclopropyl Metabolism: Shanu-Wilson, J. "Metabolism of cyclopropyl groups." Hypha Discovery, 2020. Link
- Bioisosteres in MedChem: Barnes-Seeman, D., et al. "The role of the cyclopropyl group in medicinal chemistry." Current Topics in Medicinal Chemistry, 2014. (Contextual citation for general bioisostere principles).
-
LogD vs LogP: "Lipophilicity Descriptors: Understanding When to Use LogP & LogD." ACD/Labs. Link
Sources
An In-depth Technical Guide to Cyclopropyl Ether Piperidine Building Blocks for Drug Discovery
Executive Summary: In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Among these, the cyclopropyl ether piperidine scaffold has emerged as a powerhouse for imparting favorable drug-like properties. This guide provides an in-depth technical exploration of this building block, elucidating the synergistic benefits of its constituent parts, detailing robust synthetic methodologies for its creation, and showcasing its application through relevant case studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
Part 1: The Strategic Value of the Cyclopropyl Ether Piperidine Scaffold
The combination of a cyclopropyl group, an ether linkage, and a piperidine core creates a unique structural motif that offers a confluence of benefits for drug design. Understanding the individual contributions of each component is key to appreciating the scaffold's overall utility.
The Cyclopropyl Group: A Compact Modulator of Physicochemical Properties
The cyclopropyl ring, despite its simple structure, is a remarkably influential substituent in medicinal chemistry.[1][2] Its rigid, three-dimensional nature introduces conformational constraints on adjacent linkers and pharmacophores, which can lead to enhanced binding affinity and selectivity for a biological target.[1][3]
One of the most significant advantages of the cyclopropyl group is its ability to enhance metabolic stability.[1][4][5] The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical aliphatic chains, a result of their increased s-character.[1][6] This inherent strength makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[1] By strategically placing a cyclopropyl group at a known metabolic soft spot, chemists can block oxidation, increase the drug's half-life, and improve its overall pharmacokinetic profile.[1][5]
The Piperidine Scaffold: A Privileged Heterocycle
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in approved drugs, particularly those targeting the central nervous system (CNS).[7][8] Its prevalence stems from several key features. The saturated, six-membered ring can adopt a stable chair conformation, providing well-defined exit vectors for substituents to probe the three-dimensional space of a binding pocket.[7]
The basic nitrogen atom of the piperidine ring is crucial for its function. It can be protonated at physiological pH, allowing for the formation of favorable ionic interactions with acidic residues in a target protein. This basicity also provides a handle for modulating physicochemical properties such as solubility.[7] Furthermore, the piperidine core is generally considered metabolically robust and possesses a favorable safety profile.[7][9]
Synergistic Benefits of the Combined Scaffold
The fusion of these components into a cyclopropyl ether piperidine building block provides a powerful tool for drug discovery. The ether linkage offers a stable, chemically inert connection between the metabolically robust cyclopropyl group and the privileged piperidine scaffold. This combination allows medicinal chemists to:
-
Enhance Potency and Selectivity: The rigid cyclopropyl group can orient the piperidine and other substituents in a conformation that is optimal for target binding.[3]
-
Improve Metabolic Stability: The cyclopropyl moiety can shield the ether linkage and adjacent positions on the piperidine ring from enzymatic degradation.[1]
-
Fine-Tune Physicochemical Properties: The overall lipophilicity and basicity of the molecule can be modulated by the substitution pattern on both the cyclopropyl and piperidine rings, influencing properties like permeability and solubility.[7][9]
Part 2: Synthetic Strategies for Accessing Cyclopropyl Ether Piperidine Building Blocks
The efficient and reliable synthesis of these building blocks is crucial for their widespread application in drug discovery. Several robust methods have been established, with the Williamson ether synthesis being a primary and highly effective approach.
Method 1: Williamson Ether Synthesis
This classic SN2 reaction remains a cornerstone for the formation of ethers due to its reliability and broad substrate scope.[10][11][12] The general strategy involves the reaction of an alkoxide with a suitable electrophile, such as an alkyl halide or sulfonate.[11][12]
Conceptual Workflow:
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol (Example: Synthesis of 1-Boc-4-(cyclopropyloxy)piperidine):
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Alcohol Addition: Add 1-Boc-4-hydroxypiperidine (1.0 g, 4.97 mmol). Stir the solution until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 238 mg, 5.96 mmol, 1.2 eq) portion-wise.
-
Causality Insight: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide. Using a slight excess ensures complete conversion. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.
-
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide is typically accompanied by the cessation of gas evolution.
-
Electrophile Addition: Add bromocyclopropane (0.53 mL, 5.96 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Causality Insight: Bromocyclopropane serves as the electrophile. The SN2 reaction proceeds via a backside attack of the nucleophilic alkoxide on the carbon bearing the bromine atom.[11]
-
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup and Purification:
-
Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Characterization (Self-Validation): The crude product is purified by flash column chromatography on silica gel. The identity and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Method 2: Buchwald-Hartwig C-O Coupling
For more sterically hindered or electronically challenging substrates, the palladium-catalyzed Buchwald-Hartwig C-O coupling offers a powerful alternative. This method allows for the coupling of alcohols with aryl or vinyl halides/triflates.
Conceptual Workflow:
Caption: Buchwald-Hartwig C-O Coupling Workflow.
This method is particularly useful for creating building blocks where the cyclopropyl group is attached to an aromatic ring, which is then linked to the piperidine via an ether bond (e.g., 4-(4-cyclopropylphenoxy)piperidine).[13]
Part 3: Applications in Drug Discovery Programs
The true value of a building block is demonstrated by its successful application in drug discovery. The cyclopropyl ether piperidine scaffold has been instrumental in the development of candidates across various therapeutic areas.
Case Study: CNS Receptor Modulators
In the development of antagonists for a specific G-protein coupled receptor (GPCR) in the CNS, early lead compounds containing a simple methoxy group on a phenylpiperidine core suffered from rapid demethylation, leading to poor pharmacokinetic properties.
The Challenge: To identify a metabolically robust replacement for the methoxy group that would maintain or improve potency while significantly enhancing the metabolic stability and brain penetration of the compounds.
The Solution: A structure-activity relationship (SAR) exploration was initiated, replacing the methyl group with a cyclopropyl group to form a cyclopropyl ether.[14]
Results Summary:
| Compound | Moiety | Potency (IC₅₀, nM) | Metabolic Half-life (t½, min) in Human Liver Microsomes |
| Lead Compound | Methoxy-phenyl-piperidine | 5.2 | 15 |
| Optimized Compound | Cyclopropyloxy-phenyl-piperidine | 2.8 | >120 |
Analysis of Results:
-
Potency Enhancement: The switch from a methoxy to a cyclopropyloxy group resulted in a nearly two-fold increase in potency. This was attributed to the cyclopropyl group's ability to provide a better hydrophobic interaction within a specific sub-pocket of the receptor.[15]
-
Drastic Improvement in Metabolic Stability: The metabolic half-life in human liver microsomes increased more than eight-fold. The cyclopropyl group effectively shielded the ether from oxidative cleavage, a primary metabolic pathway for the lead compound.[1][5]
-
Improved Pharmacokinetics: The optimized compound demonstrated significantly higher brain penetration (as measured by the brain/plasma ratio) and a longer in vivo half-life in rodent models, making it a viable candidate for further development.
This case study exemplifies the power of the cyclopropyl group as a "metabolic shield" and a valuable tool for fine-tuning potency in drug design.[4][6]
Conclusion and Future Outlook
Cyclopropyl ether piperidine building blocks represent a highly valuable class of scaffolds for modern drug discovery. The unique combination of conformational rigidity, metabolic stability, and privileged heterocyclic structure allows for the efficient optimization of lead compounds into viable drug candidates.[6][7] As synthetic methodologies continue to advance, providing even greater access to diverse and stereochemically complex versions of these building blocks, their application is expected to expand further into new therapeutic areas. Researchers are encouraged to consider the strategic incorporation of this scaffold to address common challenges in drug development, such as metabolic instability and off-target effects.
References
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link][10]
-
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link][9][16]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link][1]
-
Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link][12]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][11]
-
Patani, G. A., & LaVoie, E. J. (1996). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Chemical Reviews, 96(8), 3147-3176. [Link][5]
-
PubMed Central. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. [Link][3]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link][7]
-
ResearchGate. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. [Link][15]
-
ResearchGate. (2021). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. [Link][4]
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link][6]
-
Semantic Scholar. (2014). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link][2]
-
Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link][14]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. Buy 4-(4-Cyclopropylphenoxy)piperidine (EVT-8562263) [evitachem.com]
- 14. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-cyclopropoxypiperidine in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 4-cyclopropoxypiperidine, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and actionable experimental protocols.
Introduction to 4-cyclopropoxypiperidine: A Molecule of Interest
4-cyclopropoxypiperidine is a heterocyclic compound of increasing importance in the synthesis of novel therapeutic agents. Its unique structural motif, combining a polar piperidine ring with a non-polar cyclopropoxy group, presents an interesting solubility profile that is critical to understand for reaction optimization, purification, and formulation development. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes.[1] A thorough understanding of 4-cyclopropoxypiperidine's solubility is therefore paramount for its effective utilization in drug discovery and development.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1] The structure of 4-cyclopropoxypiperidine features a secondary amine within the piperidine ring, capable of acting as a hydrogen bond donor and acceptor. The ether linkage of the cyclopropoxy group can also act as a hydrogen bond acceptor. The cyclopropyl and piperidine rings contribute to the molecule's non-polar character. This duality in its structure suggests a nuanced solubility across different solvent classes.
Predicted Qualitative Solubility of 4-cyclopropoxypiperidine
Based on its structural features, a qualitative solubility profile can be predicted. This serves as a practical starting point for solvent selection in various applications.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The piperidine nitrogen can form strong hydrogen bonds with the hydroxyl group of the alcohol. The overall polarity is well-matched. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors for the N-H group of the piperidine ring. Their high polarity effectively solvates the polar regions of the molecule. |
| Non-Polar | Hexanes, Toluene | Sparingly Soluble | While the cyclopropoxy group and the hydrocarbon backbone of the piperidine ring provide some non-polar character, the dominant polar nature of the secondary amine and ether functionalities limits solubility in highly non-polar solvents. Van der Waals interactions will be the primary mode of solvation. |
| Chlorinated | Dichloromethane (DCM) | Soluble | DCM has a moderate polarity and can effectively solvate both the polar and non-polar regions of the molecule. It is a versatile solvent for many organic compounds. |
| Ethers | Diethyl Ether, THF | Moderately Soluble | These solvents are less polar than alcohols but can still engage in hydrogen bonding as acceptors with the N-H group. The solubility is expected to be good, though potentially less than in polar protic or aprotic solvents. |
| Aqueous | Water | Sparingly Soluble | The presence of the non-polar cyclopropoxy and the hydrocarbon portions of the piperidine ring is expected to limit solubility in water, despite the hydrogen bonding capabilities of the amine and ether groups. The molecule is likely to be more soluble in acidic aqueous solutions due to the formation of a protonated, more polar piperidinium salt. |
Experimental Determination of Solubility
While predictions are useful, empirical determination of solubility is essential for accurate process development. The shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for determining thermodynamic solubility.[2][3]
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 4-cyclopropoxypiperidine and all solvents used. As with many piperidine derivatives, 4-cyclopropoxypiperidine may cause skin and eye irritation or be harmful if swallowed or inhaled.[4][5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6]
Experimental Workflow: Shake-Flask Method
The following diagram outlines the key steps in the experimental determination of 4-cyclopropoxypiperidine solubility.
Caption: Experimental workflow for determining the solubility of 4-cyclopropoxypiperidine.
Detailed Step-by-Step Protocol
-
Preparation : Accurately weigh an excess amount of 4-cyclopropoxypiperidine into a tared glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]
-
Solvent Addition : Add a precise volume of the desired organic solvent to the vial.
-
Equilibration : Seal the vial tightly and place it in a shaker or on a stir plate at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that thermodynamic equilibrium is reached.
-
Phase Separation : After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. For finer suspensions, centrifugation can be employed to pellet the undissolved solid.
-
Sample Collection : Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette. It is critical to avoid disturbing the solid at the bottom of the vial. For enhanced accuracy, pass the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.
-
Gravimetric Analysis : Dispense the filtered, saturated solution into a pre-weighed container.[7]
-
Solvent Evaporation : Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the dissolved solid is achieved.
-
Calculation : Weigh the container with the dried solute. The difference in weight gives the mass of the dissolved 4-cyclopropoxypiperidine. The solubility can then be calculated in units such as mg/mL or g/100 g of solvent.
Intermolecular Interactions and Solubility
The solubility of 4-cyclopropoxypiperidine in different solvents is a direct consequence of the interplay of various intermolecular forces. The following diagram illustrates these interactions.
Caption: Intermolecular forces governing the solubility of 4-cyclopropoxypiperidine.
Conclusion
This technical guide provides a foundational understanding of the solubility of 4-cyclopropoxypiperidine in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently select appropriate solvents for their specific applications, from chemical synthesis to formulation. The principles and methodologies outlined herein are designed to empower scientists in the efficient and effective use of this valuable chemical intermediate.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment 2 # Solubility - Bellevue College. (n.d.).
-
Davis, T., & Brewster, M. E. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International journal of pharmaceutics, 531(2), 239-248. Retrieved from [Link]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents. (n.d.). Benchchem.
- Preparative Purification Solutions in Drug Discovery Synthesis. (2025, April 21). YouTube.
- Solubility of Organic Compounds. (2023, August 31).
- SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
- 1 - SAFETY DATA SHEET. (2010, September 6).
- Physicochemical properties of antifungal drug-cyclodextrin complexes prepared by supercritical carbon dioxide and by conventional techniques. (2009, February 20). PubMed.
- Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns. (n.d.). Sigma-Aldrich.
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
-
Crini, G. (2018). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. Polymers, 10(3), 254. Retrieved from [Link]
- 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Experimental and Computational Studies of Physicochemical Properties Influence NSAID-Cyclodextrin Complexation. (n.d.). PMC.
- Solubility Analysis. (n.d.). BOC Sciences.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate.
- SAFETY DATA SHEET. (2025, October 7). Thermo Fisher Scientific.
Sources
An In-Depth Technical Guide to the pKa and Basicity Profile of 4-Cyclopropoxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the pKa and basicity profile of 4-cyclopropoxypiperidine, a heterocyclic scaffold of increasing interest in medicinal chemistry. The piperidine motif is a cornerstone in the design of numerous pharmaceuticals, and understanding the influence of its substituents on fundamental physicochemical properties, such as basicity, is paramount for effective drug development. This document will delve into the theoretical underpinnings of the basicity of 4-cyclopropoxypiperidine, outline detailed experimental protocols for the precise determination of its pKa, and discuss the implications of its basicity on drug-like properties. The synthesis of this compound will also be addressed, providing a practical framework for its accessibility in a research setting.
Introduction: The Significance of Piperidine Basicity in Drug Design
The piperidine ring is a prevalent structural motif in a vast array of FDA-approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The nitrogen atom within the piperidine ring imparts basicity to the molecule, a critical parameter that governs its behavior in biological systems.
The extent of this basicity, quantified by the pKa value (the negative logarithm of the acid dissociation constant of the conjugate acid), profoundly influences a molecule's:
-
Solubility: The ability to form salts with acids enhances aqueous solubility, a key factor for oral bioavailability and formulation.
-
Absorption and Distribution: The ionization state of a drug at physiological pH (typically around 7.4) dictates its ability to cross biological membranes.
-
Target Binding: The protonation state of the piperidine nitrogen can be crucial for electrostatic interactions with the target protein.
-
Metabolism and Excretion: The overall physicochemical profile, including basicity, can affect metabolic pathways and clearance rates.
Therefore, a thorough understanding and precise determination of the pKa of a substituted piperidine, such as 4-cyclopropoxypiperidine, are not merely academic exercises but essential components of a rational drug design strategy.
The Molecular Profile of 4-Cyclopropoxypiperidine
Structural Features
4-Cyclopropoxypiperidine is a derivative of piperidine where a cyclopropoxy group is attached to the C4 position of the piperidine ring.
Structure:
The key structural features that influence its basicity are:
-
The Piperidine Nitrogen: The lone pair of electrons on the sp³-hybridized nitrogen atom is the primary determinant of its basicity.
-
The Cyclopropoxy Group: This substituent at the 4-position can exert electronic effects on the piperidine ring. The oxygen atom of the ether linkage is electron-withdrawing through the inductive effect (-I), which would be expected to decrease the basicity of the piperidine nitrogen. However, the cyclopropyl group itself has unique electronic properties, often described as having some "pi-character" due to the strained C-C bonds, which can influence the overall electronic environment of the molecule.
Predicted Physicochemical Properties
| Property | Predicted Value | Reference Compound (Piperidine) |
| pKa | ~9.5 - 10.5 | 11.22 |
| logP | ~1.3 | -0.1 |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | 12.03 Ų |
Note: The predicted pKa is an estimation based on the influence of the electron-withdrawing ether linkage, which is expected to reduce the basicity compared to the parent piperidine.
Synthesis of 4-Cyclopropoxypiperidine
The most practical and widely applicable method for the synthesis of 4-cyclopropoxypiperidine is the Williamson ether synthesis . This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).
Synthetic Scheme
The synthesis can be envisioned in two main steps starting from commercially available N-Boc-4-hydroxypiperidine:
-
Alkylation of N-Boc-4-hydroxypiperidine: The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack a cyclopropyl halide (e.g., cyclopropyl bromide).
-
Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions to yield the final product, 4-cyclopropoxypiperidine.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-4-cyclopropoxypiperidine
-
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Cyclopropyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.
-
-
Procedure: a. To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise. b. Allow the reaction mixture to warm to room temperature and stir for 1 hour. c. Add cyclopropyl bromide (1.5 eq.) dropwise to the reaction mixture. d. Heat the reaction mixture to 60 °C and stir overnight. e. Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. f. Extract the mixture with diethyl ether (3 x). g. Wash the combined organic layers with water and brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-cyclopropoxypiperidine.
Step 2: Synthesis of 4-Cyclopropoxypiperidine
-
Materials:
-
N-Boc-4-cyclopropoxypiperidine
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. Dissolve N-Boc-4-cyclopropoxypiperidine (1.0 eq.) in DCM. b. Add 4 M HCl in 1,4-dioxane (5.0 eq.) and stir the mixture at room temperature for 2-4 hours. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Concentrate the reaction mixture under reduced pressure. e. Dissolve the residue in water and basify with a saturated NaHCO₃ solution. f. Extract the aqueous layer with DCM (3 x). g. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-cyclopropoxypiperidine.
Experimental Determination of pKa
The pKa of 4-cyclopropoxypiperidine can be accurately determined using several well-established methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.
Potentiometric Titration
This method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting pH change.
Principle: The pKa is the pH at which the concentrations of the protonated (conjugate acid) and unprotonated (free base) forms of the amine are equal. This corresponds to the half-equivalence point in the titration curve.
Detailed Protocol:
-
Materials and Equipment:
-
4-cyclopropoxypiperidine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Calibrated pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Deionized water
-
-
Procedure: a. Accurately weigh a sample of 4-cyclopropoxypiperidine and dissolve it in a known volume of deionized water in a beaker. b. Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution. c. Record the initial pH of the solution. d. Add the standardized HCl solution from the burette in small, known increments (e.g., 0.1 mL). e. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. f. Continue the titration well past the equivalence point (the point of steepest pH change).
-
Data Analysis: a. Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). b. Determine the equivalence point (Veq) from the inflection point of the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve. c. The pKa is the pH value at the half-equivalence point (Veq/2).
Diagram of Potentiometric Titration Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is applicable if the protonated and unprotonated forms of the molecule have different UV-Vis absorbance spectra.
Principle: By measuring the absorbance of the compound in a series of buffers with known pH values, the ratio of the protonated and unprotonated species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Detailed Protocol:
-
Materials and Equipment:
-
4-cyclopropoxypiperidine
-
A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 12).
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure: a. Prepare a stock solution of 4-cyclopropoxypiperidine in a suitable solvent (e.g., water or methanol). b. For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to a known volume of the buffer. c. Record the UV-Vis spectrum of each sample over a relevant wavelength range. d. Identify a wavelength where the absorbance difference between the fully protonated and fully unprotonated forms is maximal.
-
Data Analysis: a. Plot absorbance at the chosen wavelength versus pH. b. The resulting plot should be a sigmoidal curve. c. The pKa is the pH at the inflection point of this curve. d. Alternatively, the pKa can be calculated from the absorbance data at each pH using the following equation: pKa = pH + log[(A - A_B) / (A_A - A)] where:
-
A is the absorbance at a given pH.
-
A_B is the absorbance of the free base (at high pH).
-
A_A is the absorbance of the conjugate acid (at low pH).
-
Diagram of Spectrophotometric pKa Determination Workflow:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Basicity Profile and Implications for Drug Development
The basicity of 4-cyclopropoxypiperidine is a key determinant of its behavior in a pharmaceutical context.
Comparison with Piperidine and Other Analogs
The pKa of piperidine is approximately 11.22. The introduction of the electron-withdrawing cyclopropoxy group at the 4-position is expected to lower the pKa of 4-cyclopropoxypiperidine. The oxygen atom of the ether will pull electron density away from the piperidine ring through the sigma bonds (inductive effect), making the nitrogen lone pair less available for protonation. This decrease in basicity is generally desirable in drug design, as highly basic compounds can sometimes be associated with off-target effects (e.g., hERG channel inhibition) and poor membrane permeability.
Ionization at Physiological pH
With an estimated pKa in the range of 9.5-10.5, 4-cyclopropoxypiperidine will be predominantly protonated at physiological pH (7.4). The Henderson-Hasselbalch equation can be used to calculate the percentage of ionization:
% Ionized = 100 / (1 + 10^(pH - pKa))
For a pKa of 10.0, at pH 7.4, the compound would be over 99% protonated. This high degree of ionization will contribute to good aqueous solubility but may limit passive diffusion across cell membranes.
Structure-Basicity Relationships
The basicity of substituted piperidines is a tunable parameter. Medicinal chemists can modulate the pKa by introducing different substituents on the ring or on the nitrogen atom.
Diagram of Factors Influencing Piperidine Basicity:
Caption: Key factors influencing the basicity of the piperidine ring.
Conclusion
The pKa and basicity profile of 4-cyclopropoxypiperidine are critical parameters for its successful application in drug discovery and development. This guide has provided a comprehensive overview of the theoretical considerations, a practical synthetic route, and detailed, validated protocols for the experimental determination of its pKa. A thorough understanding of these fundamental properties allows for the rational design of novel therapeutics with optimized efficacy and pharmacokinetic profiles. The principles and methodologies outlined herein are broadly applicable to the study of other substituted piperidines and related nitrogenous heterocycles, underscoring the importance of fundamental physicochemical characterization in modern medicinal chemistry.
References
-
Potentiometric Titration for pKa Determination
- Title: Using potentiometric acid-base titration to determine pKa
- Source: SciSpace
-
URL: [Link]
-
Spectrophotometric pKa Determination
- Title: Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
- Source: Scientific Research Publishing
-
URL: [Link]
-
Williamson Ether Synthesis
- Title: Williamson Ether Synthesis
- Source: Chemistry Steps
-
URL: [Link]
-
Piperidine pKa
- Title: Piperidine
- Source: Wikipedia
-
URL: [Link]
- Synthesis of N-Boc-4-hydroxypiperidine: Title: Synthesis method of N-boc-4-hydroxypiperidine Source: Google Patents URL
- 4-Cyclopropoxypiperidine Hydrochloride Information: Title: 4-Cyclopropoxypiperidine hydrochloride Source: ChemScene
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 4-Cyclopropoxypiperidine
Introduction: The Strategic Value of the 4-Cyclopropoxypiperidine Scaffold
In the landscape of modern drug discovery, the 4-cyclopropoxypiperidine moiety has emerged as a privileged scaffold. Its prevalence in preclinical and clinical candidates stems from the unique physicochemical properties imparted by the cyclopropyl group. This small, strained ring can significantly enhance metabolic stability by blocking potential sites of oxidation, improve ligand-receptor binding affinity, and favorably modulate pharmacokinetic parameters such as lipophilicity and permeability.[1] The piperidine core provides a versatile, three-dimensional exit vector for further molecular elaboration, making the combined scaffold a powerful tool for navigating and optimizing chemical space in the pursuit of novel therapeutics.[2][3]
However, the synthesis of this valuable building block is not without its challenges. The starting material, 4-hydroxypiperidine, is a bifunctional molecule containing both a nucleophilic secondary amine and a secondary alcohol.[4] To achieve the desired O-alkylation at the hydroxyl position without competing N-alkylation, a robust and carefully considered protecting group strategy is paramount. This guide provides an in-depth analysis of common and effective protecting group strategies for the synthesis of 4-cyclopropoxypiperidine, complete with detailed, field-tested protocols and the causal logic behind key experimental choices.
The Synthetic Blueprint: A Three-Act Strategy
The synthesis of 4-cyclopropoxypiperidine is conceptually straightforward and can be dissected into a three-step sequence: N-protection, O-alkylation, and N-deprotection. The critical decision lies in the choice of the nitrogen protecting group, which dictates the conditions for the subsequent steps and the overall efficiency of the synthesis. An ideal protecting group must be stable to the strong basic conditions required for the O-alkylation (Williamson ether synthesis) yet be removable under conditions that do not compromise the integrity of the final product.[5]
Figure 1: High-level overview of the synthetic pathway.
Core Protecting Group Strategies: A Comparative Analysis
We will focus on two of the most effective and widely used protecting groups for this synthesis: the acid-labile tert-Butoxycarbonyl (Boc) group and the hydrogenolysis-labile Benzyloxycarbonyl (Cbz) group. The choice between them is a strategic one, based on the functional group tolerance of the wider synthetic route and available laboratory equipment.
The Boc Strategy: The Workhorse
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, favored for its broad stability and the typically clean, straightforward nature of its removal.[4][6][7] It is inert to the basic conditions of the Williamson ether synthesis, making it an excellent candidate.
Causality Behind the Choice:
-
Stability: The Boc carbamate is completely stable to strong bases like sodium hydride (NaH), which is often used to deprotonate the 4-hydroxyl group.
-
Deprotection: Removal is achieved under acidic conditions (e.g., trifluoroacetic acid or HCl), which are orthogonal to the installation and O-alkylation steps.[8] This orthogonality is a cornerstone of modern protecting group strategy.[9]
Figure 2: Workflow for the Boc-protection strategy.
The Cbz Strategy: The Orthogonal Alternative
The Benzyloxycarbonyl (Cbz or Z) group offers a powerful alternative to the Boc group. Its key advantage is its remarkable stability to both acidic and basic conditions.[4][10] Deprotection is most commonly and cleanly achieved via catalytic hydrogenolysis, a mild reduction method that is orthogonal to a vast array of other functional groups and protecting group strategies.[4][11]
Causality Behind the Choice:
-
Robustness: The Cbz group withstands both the strong bases of the Williamson ether synthesis and the strong acids that might be used elsewhere in a more complex molecular synthesis.
-
Orthogonality: Hydrogenolysis (H₂ gas with a palladium catalyst) provides a distinct and mild deprotection pathway, which is invaluable when the target molecule contains acid-sensitive functionalities that would be compromised during Boc removal.[12][13]
Figure 3: Workflow for the Cbz-protection strategy.
Data Summary: Comparing Synthetic Strategies
The following table provides a quantitative comparison of the two primary strategies discussed, based on typical, reproducible yields.
| Parameter | Boc Strategy | Cbz Strategy | Benzyl (Bn) Strategy |
| N-Protection Yield | ~95-99% | ~90-95% | ~85-90% |
| O-Alkylation Yield | ~75-85% | ~75-85% | ~75-85% |
| N-Deprotection Yield | ~95-99% | ~95-99% | ~90-95% |
| Typical Overall Yield | ~68-83% | ~64-79% | ~61-73% |
| Advantages | High yields, common reagents, simple deprotection workup. | Orthogonal to acid/base chemistry, mild deprotection. | Low-cost protecting group. |
| Disadvantages | Deprotection requires strong acid; not suitable for acid-labile molecules. | Requires hydrogenation equipment; catalyst can be pyrophoric and may be poisoned by sulfur-containing compounds. | Hydrogenolysis conditions are the same as Cbz, but protection can be less efficient.[14][15] |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Sodium hydride (NaH) is highly reactive with water and pyrophoric; handle with extreme care under an inert atmosphere.
Protocol 1: N-Boc Protection of 4-Hydroxypiperidine[5][18]
-
Objective: To synthesize tert-butyl 4-hydroxypiperidine-1-carboxylate.
-
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (1:1 mixture)
-
-
Procedure:
-
To a round-bottom flask, add 4-hydroxypiperidine and the THF/Water solvent mixture (approx. 10 mL per gram of starting material). Stir until fully dissolved.
-
Add sodium bicarbonate to the solution.
-
Add di-tert-butyl dicarbonate portion-wise or as a solution in THF.
-
Stir the reaction vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, typically as a white solid. Purity is often sufficient for the next step without further purification.
-
Protocol 2: N-Cbz Protection of 4-Hydroxypiperidine[12]
-
Objective: To synthesize benzyl 4-hydroxypiperidine-1-carboxylate.
-
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
-
Procedure:
-
Dissolve 4-hydroxypiperidine and sodium bicarbonate in the THF/water mixture in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Protocol 3: O-Alkylation via Williamson Ether Synthesis
-
Objective: To synthesize the N-protected 4-cyclopropoxypiperidine intermediate.
-
Mechanism Insight: This is a classic Sₙ2 reaction.[16] The hydroxyl group of the N-protected 4-hydroxypiperidine is deprotonated by a strong, non-nucleophilic base (NaH) to form a potent alkoxide nucleophile. This alkoxide then displaces a halide from an electrophilic cyclopropyl source.[17][18]
-
Materials:
-
N-protected 4-hydroxypiperidine (Boc or Cbz) (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Cyclopropyl bromide (2.0 eq)[19]
-
Anhydrous N,N-Dimethylformamide (DMF) or THF
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride in anhydrous DMF in a dry, three-neck flask equipped with a dropping funnel and thermometer.
-
Cool the suspension to 0 °C.
-
Dissolve the N-protected 4-hydroxypiperidine in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Cool the mixture back to 0 °C and add cyclopropyl bromide dropwise.
-
Heat the reaction mixture to 60-70 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Protocol 4A: N-Boc Deprotection[9][10]
-
Objective: To remove the Boc group to yield 4-cyclopropoxypiperidine.
-
Materials:
-
N-Boc-4-cyclopropoxypiperidine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in 1,4-dioxane (5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,4-dioxane
-
-
Procedure (using HCl in Dioxane):
-
Dissolve N-Boc-4-cyclopropoxypiperidine in anhydrous 1,4-dioxane (approx. 10 mL per gram of substrate).
-
To the stirred solution, add the solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. To obtain the free base, the salt can be dissolved in water, basified with NaOH, and extracted with an organic solvent.
-
Protocol 4B: N-Cbz Deprotection via Catalytic Hydrogenolysis[5][16]
-
Objective: To remove the Cbz group to yield 4-cyclopropoxypiperidine.
-
Materials:
-
N-Cbz-4-cyclopropoxypiperidine (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve N-Cbz-4-cyclopropoxypiperidine in methanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC. The reaction is usually complete within 4-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product.
-
References
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
- US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P
- Synthesis method of N-Boc-4-hydroxypiperidine (2018) | Shuai Xiaohua - SciSpace.
- Williamson Ether Synthesis - Organic Chemistry Tutor.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis.
- Synthesis of a Cyclooctapeptide, Cyclopurpuracin, and Evaluation of Its Antimicrobial Activity - MDPI.
- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc) - Benchchem.
- 4-Hydroxypiperidine 98 5382-16-1 - Sigma-Aldrich.
- Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Deriv
- CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide - Google P
- Boc deprotection conditions tested.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons.
- Cbz-Protected Amino Groups - Organic Chemistry Portal.
- BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd.
- Decyclopropylation of 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- New method unlocks cyclopropenes' potential for drug discovery - News - EPFL.
- Williamson Ether Synthesis - Chemistry LibreTexts.
- Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - Benchchem.
- 4-Hydroxypiperidine, N-CBZ protected - CymitQuimica.
- CN116924967A - Preparation method of N-benzyl-4-piperidone - Google P
- Discovery of novel 1-(4-aminophenylacetyl)
- Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N - Benchchem.
- A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)
- Best mild Boc-deprotection method for a guanidine compound? : r/Chempros - Reddit.
- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Synthesis of 4-benzyl-4-hydroxy-piperidine - PrepChem.com.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- Williamson Ether Synthesis - YouTube.
- (PDF)
- US20110269964A1 - N-Alkylation of Opiates - Google P
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- N-Benzyl-4-hydroxypiperidine - Chem-Impex.
- Computational Discovery of Marine Molecules of the Cyclopeptide Family with Therapeutic Potential - MDPI.
- Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur - ResearchG
- Williamson Ether Synthesis - Utah Tech University.
- Selective Cleavage of Cbz-Protected Amines | Request PDF - ResearchG
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Form
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Cyclopropoxypiperidine
Introduction: The Strategic Value of the 4-Substituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological systems. Among the various substituted piperidines, those functionalized at the 4-position are of particular interest, as this position allows for the introduction of diverse pharmacophoric elements that can modulate drug-target interactions, ADME properties, and overall pharmacological profiles.
This application note provides a comprehensive guide to nucleophilic substitution reactions at the 4-position of the piperidine ring, with a specific focus on the use of the novel and intriguing 4-cyclopropoxy moiety. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the expected outcomes and potential challenges. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of piperidine-containing molecules.
I. Mechanistic Considerations for Nucleophilic Substitution at the C4 Position of Piperidine
Successful execution of nucleophilic substitution at the 4-position of a piperidine ring requires a thorough understanding of the interplay between the substrate, nucleophile, leaving group, and reaction conditions.
A. The Imperative of N-Protection
The piperidine nitrogen is inherently nucleophilic and basic. In its unprotected form, it can compete with the desired nucleophile, leading to undesired side reactions, including self-quenching or reaction with the electrophilic carbon. Therefore, protection of the piperidine nitrogen is a critical first step in any synthetic sequence targeting substitution at the ring carbons. The choice of protecting group is crucial and should be guided by its stability to the reaction conditions and its ease of removal in a subsequent step. The tert-butyloxycarbonyl (Boc) group is a widely used and versatile choice due to its stability under a range of nucleophilic conditions and its straightforward removal with acid.
Caption: N-Protection of the piperidine nitrogen.
B. The Cyclopropoxy Group: A Latent Leaving Group
The cyclopropoxy group is not a conventional leaving group. Its departure as a cyclopropoxide anion is energetically unfavorable. However, under acidic conditions, the ether oxygen can be protonated, transforming the cyclopropoxy group into a good leaving group, analogous to the ring-opening of protonated epoxides.[1][2][3] This activation is key to enabling nucleophilic attack at the C4 position. The high ring strain of the cyclopropane ring contributes to the driving force for the ring-opening of the protonated intermediate.[1]
C. SN1 vs. SN2 Pathways at a Secondary Carbon
The nucleophilic substitution at the C4 of the piperidine ring, a secondary carbon, can proceed through either an SN1 or SN2 mechanism, or a hybrid of the two.[4][5][6][7][8] The operative pathway is influenced by several factors:
-
Nucleophile Strength: Strong, anionic nucleophiles favor the bimolecular SN2 pathway, which involves a backside attack on the electrophilic carbon.[4] Weaker, neutral nucleophiles are more likely to participate in a unimolecular SN1-type reaction, which proceeds through a carbocation intermediate.
-
Solvent Polarity: Polar protic solvents (e.g., water, alcohols) can stabilize the formation of a carbocation intermediate, thus favoring the SN1 pathway.[4][5] Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation but not the anionic nucleophile, enhancing its nucleophilicity.
-
Leaving Group Ability: A better leaving group will facilitate both SN1 and SN2 reactions. In our case, the protonated cyclopropoxy group is a good leaving group.
-
Stereochemistry: SN2 reactions proceed with inversion of configuration at the stereocenter, while SN1 reactions lead to a racemic or near-racemic mixture of products due to the planar nature of the carbocation intermediate.[7]
Caption: Competing SN1 and SN2 pathways.
II. Synthesis of the Starting Material: N-Boc-4-cyclopropoxypiperidine
The synthesis of the title compound can be envisioned from the commercially available N-Boc-4-hydroxypiperidine. A Williamson ether synthesis provides a straightforward route to the desired product.
Protocol 1: Synthesis of N-Boc-4-cyclopropoxypiperidine
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |
| N-Boc-4-hydroxypiperidine | 201.27 | 10.0 g | 49.7 mmol | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.98 g | 74.5 mmol | 1.5 |
| Cyclopropyl Bromide | 120.98 | 8.99 g (6.4 mL) | 74.5 mmol | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) and anhydrous THF (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion, 2.98 g, 74.5 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add cyclopropyl bromide (6.4 mL, 74.5 mmol) dropwise to the reaction mixture.
-
Heat the reaction to reflux (approximately 66 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-cyclopropoxypiperidine.
III. Protocols for Nucleophilic Substitution Reactions
The following protocols are designed to illustrate the versatility of N-Boc-4-cyclopropoxypiperidine as a substrate for nucleophilic substitution reactions. The choice of conditions will dictate the predominant reaction mechanism.
Protocol 2: SN2-type Substitution with Azide
This protocol utilizes a strong nucleophile (azide) under conditions that favor an SN2 pathway.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |
| N-Boc-4-cyclopropoxypiperidine | 241.34 | 1.0 g | 4.14 mmol | 1.0 |
| Sodium Azide | 65.01 | 0.40 g | 6.21 mmol | 1.5 |
| p-Toluenesulfonic Acid Monohydrate | 190.22 | 0.86 g | 4.55 mmol | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - | - |
Procedure:
-
To a 50 mL round-bottom flask, add N-Boc-4-cyclopropoxypiperidine (1.0 g, 4.14 mmol), sodium azide (0.40 g, 6.21 mmol), and anhydrous DMF (20 mL).
-
Add p-toluenesulfonic acid monohydrate (0.86 g, 4.55 mmol) to the mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-4-azidopiperidine.
Protocol 3: SN1-type Solvolysis (Hydrolysis)
This protocol employs a weak nucleophile (water) in an acidic medium, favoring an SN1-type mechanism.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |
| N-Boc-4-cyclopropoxypiperidine | 241.34 | 1.0 g | 4.14 mmol | 1.0 |
| Dioxane | - | 10 mL | - | - |
| Water | 18.02 | 10 mL | - | - |
| Concentrated Sulfuric Acid | 98.08 | 0.2 mL | ~3.7 mmol | ~0.9 |
Procedure:
-
In a 50 mL round-bottom flask, dissolve N-Boc-4-cyclopropoxypiperidine (1.0 g, 4.14 mmol) in a mixture of dioxane (10 mL) and water (10 mL).
-
Carefully add concentrated sulfuric acid (0.2 mL) dropwise while stirring.
-
Heat the reaction to 50 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-4-hydroxypiperidine.
Caption: General experimental workflow.
IV. Product Characterization and Troubleshooting
The successful synthesis of the desired products should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the disappearance of the starting material. The disappearance of the characteristic cyclopropyl proton signals will be a key indicator of reaction completion.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the product (e.g., the strong azide stretch around 2100 cm⁻¹).
Potential Challenges and Solutions:
-
Low Reactivity: If the reaction is sluggish, increasing the temperature or using a stronger acid catalyst may be necessary. However, excessively harsh conditions may lead to decomposition or side reactions.
-
Side Reactions: The formation of elimination products (alkenes) can be a competing pathway, especially under SN1 conditions. Using a less coordinating solvent or a more nucleophilic counter-ion can sometimes suppress elimination.
-
Protecting Group Cleavage: Strong acidic conditions can lead to the cleavage of the Boc protecting group. Careful monitoring of the reaction and using the minimum necessary amount of acid is recommended.
V. Conclusion
4-Cyclopropoxypiperidine represents a versatile and synthetically useful building block for the introduction of diverse functionalities at the 4-position of the piperidine ring. By understanding the principles of nucleophilic substitution and carefully selecting the reaction conditions, researchers can effectively utilize this substrate to access a wide range of novel piperidine derivatives for applications in drug discovery and materials science. The protocols provided herein serve as a starting point for the exploration of this promising area of chemical synthesis.
VI. References
-
BYJU'S. (n.d.). Epoxide Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Summary. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Retrieved from
-
Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Retrieved from [Link]
-
Crash Course. (2021, February 8). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, May 19). 8.7: Peculiarities in Substitution Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Retrieved from [Link]
-
ACS Publications. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]
-
Reddit. (2021, January 12). Nucleophilic substitution reactivity of leaving group and nucleophile question. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
Troubleshooting & Optimization
preventing ring opening of cyclopropyl ether under acidic conditions
The following guide acts as a specialized technical support interface for researchers handling cyclopropyl ethers.
Topic: Preventing Acid-Catalyzed Ring Opening of Cyclopropyl Ethers Role: Senior Application Scientist Status: Active Support
Diagnostic Hub: Why is my Cyclopropyl Ether Decomposing?
The Core Issue: Cyclopropyl ethers are "spring-loaded" electrophiles. Their instability under acidic conditions arises from a synergy between ring strain (~27.5 kcal/mol) and the electron-donating capability of the oxygen atom .
When a proton (
Mechanistic Failure Pathway
The following diagram illustrates the cascade you are likely triggering inadvertently.
Figure 1: Acid-Catalyzed Decomposition Pathway. The protonation of the ether oxygen lowers the activation energy for C-C or C-O bond cleavage, driven by the relief of ring strain.
Troubleshooting Protocols: Experimental Conditions
Scenario A: "I need to perform an acidic deprotection (e.g., Boc removal) elsewhere in the molecule."
The Risk: Standard TFA/DCM (Trifluoroacetic acid/Dichloromethane) conditions often destroy cyclopropyl ethers.
Optimized Protocol:
-
Switch to Lewis Acids with High Affinity for Nitrogen: Instead of Brønsted acids, use reagents that target the carbamate specifically.
-
Recommendation:TMSOTf / 2,6-Lutidine . The lutidine acts as a proton scavenger, preventing adventitious acid from attacking the ether, while the silyl triflate activates the Boc group.
-
-
Kinetic Control:
-
Lower temperature to -78 °C initially. Ring opening is temperature-dependent.
-
Quench immediately at low temperature with a basic buffer (NaHCO3 or Et3N/MeOH).
-
Scenario B: "My product disappears during silica gel chromatography."
The Risk: Standard silica gel is slightly acidic (pH 4–5) and possesses active silanol groups (
The Solution: Column Neutralization Do not use untreated silica. Follow this passivation workflow:
| Step | Action | Technical Rationale |
| 1 | Slurry Preparation | Mix Silica Gel 60 with Hexanes (or initial mobile phase). |
| 2 | Add Buffer | Add 1.0% v/v Triethylamine (Et3N) to the slurry. |
| 3 | Equilibration | Flush the column with 2-3 column volumes of this buffer. |
| 4 | Elution | Run your purification. The Et3N coordinates to acidic silanol sites, neutralizing them. |
| Alternative | Alumina (Basic) | Use Basic Alumina (Activity Grade II or III) instead of silica. |
Decision Support: Choosing the Right Solvent & Reagents[1]
Use this matrix to select conditions that minimize the risk of oxocarbenium formation.
| Variable | Safe Zone (Recommended) | Danger Zone (Avoid) | Why? |
| Solvent | Ethers (THF, Et2O), Toluene | Alcohols (MeOH, EtOH), Water | Protic solvents act as nucleophiles, trapping the open-ring intermediate irreversibly [1]. |
| Acid Type | Weak/Buffered (AcOH/NaOAc) | Strong Mineral (HCl, H2SO4), sulfonic acids (pTsOH) | Strong acids fully protonate the ether oxygen, guaranteeing ring opening. |
| Lewis Acid | Monodentate, soft (MgBr2) | Oxophilic, hard (BF3·OEt2, AlCl3) | Oxophilic Lewis acids coordinate strongly to the ether oxygen, mimicking protonation [2]. |
FAQ: Specific User Scenarios
Q: Can I use a cyclopropyl ether as a protecting group? A: Generally, no . While cyclopropyl methyl ethers are sometimes used, the cyclopropyl group itself is too labile for general protection. If you need a similar steric profile but higher stability, consider an isopropyl ether or a cyclobutyl ether (which has significantly less ring strain: ~26 kcal/mol vs ~6 kcal/mol for cyclobutane, though cyclobutane is still strained, it is kinetically much more robust) [3].
Q: I see a new spot on TLC that is more polar than my starting material. What is it? A: This is likely the ring-opened alcohol or hemiacetal .
-
Test: Isolate a small amount and check 1H NMR. The disappearance of the characteristic high-field cyclopropyl protons (0.2 – 0.8 ppm) and appearance of olefinic signals (if elimination occurred) or new methylene signals (if nucleophilic opening occurred) confirms destruction.
Q: How do I quench a reaction containing a cyclopropyl ether without destroying it? A: Never quench with aqueous acid (e.g., 1M HCl).
-
Protocol: Pour the reaction mixture into a vigorously stirring biphasic mixture of Saturated Aqueous NaHCO3 and your extraction solvent (EtOAc or Et2O) at 0 °C . Ensure the aqueous layer remains basic (pH > 8) throughout the quench.
Visual Workflow: Purification Strategy
Follow this logic gate to ensure product survival during isolation.
Figure 2: Purification Decision Tree. Selecting the correct stationary phase is critical to preventing on-column hydrolysis.
References
-
Solvolysis Mechanisms: DePuy, C. H.; Schnack, L. G.; Hausser, J. W.[1][2] "Chemistry of Cyclopropanols. III. The Mechanism of the Solvolysis of Cyclopropyl Tosylates." Journal of the American Chemical Society, 1966 , 88(14), 3343–3346.
-
Lewis Acid Sensitivity: Gevorgyan, V., et al. "Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions." Journal of Organic Chemistry (via NIH), 2010 .
-
Comparative Stability: Wiemer, A. J., et al. "Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability." Journal of Medicinal Chemistry, 2008 , 51(11), 3243–3252.
-
Silica Gel Acidity: "Deprotection of silyl ethers by using SO3H silica gel." ResearchGate, 2025 .[3]
Sources
Technical Support Center: N-Boc Deprotection of 4-Cyclopropoxypiperidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and modification of piperidine-based scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of the tert-butyloxycarbonyl (N-Boc) protecting group from 4-cyclopropoxypiperidine. Our goal is to equip researchers, chemists, and drug development professionals with the expertise to navigate this common yet critical synthetic transformation successfully.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for removing the N-Boc group from 4-cyclopropoxypiperidine?
The most prevalent and robust methods for N-Boc deprotection involve acidolysis.[1][2] Strong acids are used to cleave the carbamate bond, liberating the free piperidine as an ammonium salt, along with carbon dioxide and isobutylene (or its subsequent products) as byproducts. The two most common reagent systems are:
-
Trifluoroacetic Acid (TFA): Typically used in an inert solvent like dichloromethane (DCM).[3][4] This is often the go-to method due to its efficiency and the volatility of the acid, which simplifies its removal.
-
Hydrogen Chloride (HCl): Commonly used as a solution in an organic solvent such as 1,4-dioxane, methanol, or diethyl ether.[5][6] This method directly yields the hydrochloride salt of the amine, which is often a crystalline, stable solid that is convenient for storage and downstream use.
Alternative, milder, or non-acidic methods exist for substrates sensitive to strong acids, including using p-toluenesulfonic acid (TsOH) or thermal conditions.[1][2]
Q2: Can you explain the mechanism of acid-catalyzed N-Boc deprotection?
Certainly. The acid-catalyzed removal of a Boc group is a well-understood E1 elimination mechanism. The process ensures high selectivity due to the stability of the intermediate tert-butyl cation.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (H-A). This makes the carbonyl carbon more electrophilic.
-
Carbamic Acid Decomposition: The protonated carbamate is unstable and fragments. The lone pair on the nitrogen atom assists in the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates (loses CO₂) to release the free amine.
-
Salt Formation: The newly liberated amine is immediately protonated by the acid present in the medium to form a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).
Below is a diagram illustrating this pathway.
// Nodes Start [label="N-Boc-4-cyclopropoxypiperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of Carbonyl Oxygen\n(+ H⁺)", fillcolor="#E8F0FE", fontcolor="#202124"]; Protonated [label="Protonated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Formation of t-Butyl Cation\n& Carbamic Acid", fillcolor="#E8F0FE", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; tButyl [label="tert-Butyl Cation", fillcolor="#FEF7E0", fontcolor="#202124"]; Decarboxylation [label="Decarboxylation\n(- CO₂)", fillcolor="#E8F0FE", fontcolor="#202124"]; Amine [label="Free Piperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; SaltFormation [label="Protonation\n(+ H⁺)", fillcolor="#E8F0FE", fontcolor="#202124"]; FinalProduct [label="Piperidinium Salt", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; Byproducts [label="Isobutylene + CO₂", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges Start -> Protonation [label=" H⁺A⁻"]; Protonation -> Protonated; Protonated -> Cleavage; Cleavage -> CarbamicAcid; Cleavage -> tButyl [style=dashed]; CarbamicAcid -> Decarboxylation; tButyl -> Byproducts [label=" Elimination"]; Decarboxylation -> Amine; Amine -> SaltFormation; SaltFormation -> FinalProduct; }
Caption: Acid-catalyzed E1 mechanism for N-Boc deprotection.Q3: Which acid should I choose: TFA or HCl? What are the practical considerations?
The choice between TFA and HCl depends on the scale of your reaction, the nature of your substrate, and your desired final product form.
| Feature | Trifluoroacetic Acid (TFA) in DCM | Hydrogen Chloride (HCl) in Dioxane/Methanol |
| Reaction Speed | Very fast, often complete in 30-60 minutes at room temperature.[7] | Fast, typically 30 minutes to a few hours at room temperature.[6] |
| Work-up | Requires evaporation of TFA and DCM. Residual TFA can be hard to remove and may require a basic wash or trituration. | The product often precipitates as the HCl salt, which can be isolated by simple filtration.[7] |
| Product Form | Yields a trifluoroacetate salt, which is often an oil or a hygroscopic solid. | Yields a hydrochloride salt, which is typically a stable, crystalline, non-hygroscopic solid.[5] |
| Safety/Handling | Highly corrosive and volatile. Must be handled in a fume hood.[1] | Corrosive gas dissolved in a flammable/toxic solvent. Requires careful handling. 4M HCl in dioxane can degrade its container seal over time.[7] |
| Cost | Generally more expensive than HCl solutions. | More economical, especially for large-scale synthesis. |
| Best For... | Rapid, small-scale deprotections where isolation of the free base is planned immediately after. | Reactions where a stable, easy-to-handle hydrochloride salt is the desired final product. Ideal for scale-up. |
Q4: How can I effectively monitor the reaction's progress?
Monitoring the disappearance of the starting material is crucial to avoid over-exposure to acid and potential side reactions.
-
Thin-Layer Chromatography (TLC): This is the quickest method. The starting N-Boc piperidine is non-polar, while the resulting amine salt is highly polar and will typically remain at the baseline on the TLC plate. A co-spot of the starting material is essential for comparison. Use a suitable stain like ninhydrin, which specifically visualizes primary and secondary amines (the product will turn a distinct color, usually yellow or purple).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is particularly useful for identifying any side products that may form.
Troubleshooting Guide: Navigating Common Experimental Challenges
Q: My deprotection reaction is sluggish or stalls before completion. What's going wrong?
A: This is a common issue that can almost always be resolved by systematically checking a few key parameters.
-
Cause 1: Insufficient Acid Stoichiometry. The deprotection reaction consumes at least two equivalents of acid: one for the catalytic cleavage and one to form the final salt.
-
Cause 2: Low Reaction Temperature. While most Boc deprotections proceed smoothly at room temperature, sterically hindered or electronically deactivated substrates may require more energy.
-
Solution: If the reaction is slow at room temperature, consider gentle heating to 40-50 °C.[8] However, proceed with caution, as higher temperatures can promote side reactions. Always monitor closely by TLC or LC-MS.
-
-
Cause 3: Presence of Water. Water can reduce the effective concentration and strength of the acid, slowing the reaction.[7]
-
Solution: Use anhydrous solvents and fresh, high-quality acids. Commercial solutions of HCl in dioxane can absorb atmospheric moisture over time; using a fresh bottle is advisable.
-
Q: I'm observing unexpected side products. Is my cyclopropoxy group at risk?
A: Side product formation often stems from the highly reactive tert-butyl cation generated during the reaction.
-
The Primary Culprit: tert-Butylation. The tert-butyl cation is an electrophile and can alkylate any nucleophilic sites on your molecule or in the reaction mixture.[9][10] While the 4-cyclopropoxypiperidine itself has limited sites for this side reaction, it's a major concern in molecules with electron-rich aromatic rings, thiols, or other sensitive functional groups.
-
Solution: Use a Scavenger. To prevent this, add a scavenger to the reaction mixture that can trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.
-
-
Regarding the Cyclopropoxy Group: The cyclopropyl group is generally stable to the acidic conditions used for Boc deprotection. However, exceptionally harsh conditions (e.g., prolonged heating with very strong, concentrated acid) could potentially lead to ring-opening or degradation.
Q: My final product is a sticky oil, not the nice crystalline salt I expected. How do I isolate it properly?
A: This is a frequent challenge, especially with trifluoroacetate salts. The key is in the work-up and purification.
-
Problem 1: Residual Solvent/Acid. TFA is notoriously difficult to remove completely by rotary evaporation alone.
-
Solution: After initial concentration, co-evaporate the residue with a non-polar solvent like toluene or hexanes several times. This azeotropically removes residual TFA.
-
-
Problem 2: The Salt Form. Trifluoroacetate salts are often oils. Hydrochloride salts are much more likely to be crystalline solids.
-
Solution 1 (Trituration): After removing all volatiles, add a non-polar solvent in which your product salt is insoluble (e.g., cold diethyl ether, hexanes, or ethyl acetate). Vigorously stir or sonicate the mixture. This process, called trituration, can often induce precipitation or crystallization of the product, which can then be collected by filtration.
-
Solution 2 (Salt Swap): If you used TFA and want the HCl salt, dissolve the crude TFA salt in a minimal amount of solvent (like methanol) and add an excess of HCl solution (e.g., 2M in diethyl ether). The less soluble HCl salt will often precipitate and can be collected.
-
Solution 3 (Free-Basing and Re-Salting): For ultimate purity, you can perform a basic work-up. Dissolve the crude salt in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid and generate the free amine.[8] Dry the organic layer, concentrate it, and then dissolve the resulting free-base oil in a clean solvent (like ether or EtOAc) and add one equivalent of HCl solution to precipitate the pure hydrochloride salt.
-
// Nodes A [label="1. Reaction Setup\n(Substrate, Solvent, Acid)", fillcolor="#E8F0FE", fontcolor="#202124"]; B [label="2. Reaction Monitoring\n(TLC / LC-MS)", fillcolor="#FEF7E0", fontcolor="#202124"]; C [label="3. Quench / Concentration\n(If necessary / Evaporate volatiles)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Isolation Decision", shape=diamond, fillcolor="#FCE8E6", fontcolor="#202124"]; E [label="5a. Direct Precipitation\n(Filter solid product)", fillcolor="#E6F4EA", fontcolor="#202124"]; F [label="5b. Aqueous Work-up\n(Basic wash to get free base)", fillcolor="#E8F0FE", fontcolor="#202124"]; G [label="6. Purification\n(Trituration / Recrystallization / Re-salting)", fillcolor="#E6F4EA", fontcolor="#202124"]; H [label="Final Product\n(Pure Amine Salt)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label="Reaction Complete"]; C -> D; D -> E [label="Solid Precipitates"]; D -> F [label="Product is Oily"]; E -> H; F -> G; G -> H; }
Caption: General experimental workflow for N-Boc deprotection.Validated Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is ideal for rapid, small-scale deprotections.
-
Materials:
-
N-Boc-4-cyclopropoxypiperidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether (for trituration)
-
-
Procedure:
-
Dissolve the N-Boc-4-cyclopropoxypiperidine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq, typically 25-50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30-90 minutes. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene (2 x 10 mL) to remove excess TFA.
-
To the resulting oil, add cold diethyl ether and stir vigorously or sonicate.
-
Collect the precipitated solid (the trifluoroacetate salt) by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
-
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This is the preferred method for generating a stable, crystalline hydrochloride salt, especially at a larger scale.
-
Materials:
-
N-Boc-4-cyclopropoxypiperidine
-
4M HCl in 1,4-Dioxane
-
Diethyl ether or Hexanes
-
-
Procedure:
-
Dissolve the N-Boc-4-cyclopropoxypiperidine (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM, or add the HCl solution directly if the substrate is soluble.
-
Add an excess of 4M HCl in 1,4-dioxane (10-20 eq) at room temperature.
-
Stir the mixture for 1-3 hours. Often, a precipitate will form as the reaction proceeds. Monitor by TLC or LC-MS.
-
Upon completion, if a thick slurry has formed, you can dilute it with diethyl ether or hexanes to facilitate filtration.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with diethyl ether or hexanes to remove any non-polar impurities and residual solvent.
-
Dry the solid under high vacuum to yield 4-cyclopropoxypiperidine hydrochloride.
-
References
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved February 5, 2026, from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved February 5, 2026, from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved February 5, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. WordPress. Retrieved February 5, 2026, from [Link]
-
Academia.edu. (n.d.). ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure. Retrieved February 5, 2026, from [Link]
-
IJRPLS. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved February 5, 2026, from [Link]
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 5, 2026, from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2017, March 20). Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Retrieved February 5, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved February 5, 2026, from [Link]
-
Reddit. (2025, July 25). Best mild Boc-deprotection method for a guanidine compound?. r/Chempros. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Solvent-free N -Boc deprotection by ex situ generation of hydrogen chloride gas. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (n.d.). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles | Organic Letters. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025, August 6). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF. Retrieved February 5, 2026, from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. peptide.com [peptide.com]
- 5. jgtps.com [jgtps.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. BOC deprotection [ms.bzchemicals.com]
Technical Support Center: Simmons-Smith Cyclopropanation of Piperidine Enol Ethers
Welcome to our dedicated technical support center for the Simmons-Smith cyclopropanation of piperidine enol ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Simmons-Smith reaction with piperidine enol ether substrates.
Low or No Product Yield
Question: I am observing very low conversion of my piperidine enol ether to the desired cyclopropyl amine derivative. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in a Simmons-Smith reaction involving piperidine enol ethers can stem from several factors, primarily related to the quality of the reagents and the inherent reactivity of the substrate.
-
Inactivity of the Zinc Reagent: The formation of the active organozinc carbenoid is critical.[1][2]
-
Zinc-Copper Couple: The activation of zinc with a copper couple is essential for the reaction to proceed.[1] If the Zn(Cu) couple is old or improperly prepared, its reactivity will be compromised.
-
Furukawa Modification (Et₂Zn/CH₂I₂): While often more reactive, diethylzinc is extremely pyrophoric and sensitive to moisture.[1][3] Any degradation of the diethylzinc will lead to lower concentrations of the active reagent.
-
-
Substrate-Reagent Interactions: The nitrogen atom in the piperidine ring can act as a Lewis base and coordinate to the electrophilic zinc carbenoid.[4] This can have a dual effect:
-
Productive Chelation: In some cases, this coordination can favorably orient the carbenoid for delivery to the enol ether double bond.
-
Inhibition: Strong coordination can sequester the zinc reagent, effectively inhibiting its ability to react with the double bond.
-
-
Moisture and Air Sensitivity: The Simmons-Smith reagent is highly sensitive to moisture and atmospheric oxygen. All reagents and solvents must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Troubleshooting Steps:
-
Reagent Quality Check:
-
Zn(Cu) Couple: Prepare a fresh batch of the zinc-copper couple before each reaction. Activation of zinc dust with hydrochloric acid followed by treatment with copper(II) acetate is a reliable method.
-
Diethylzinc: If using the Furukawa modification, ensure the diethylzinc is fresh and properly handled using Schlenk techniques. A titration can be performed to determine the exact concentration of the active reagent.
-
-
Reaction Conditions Optimization:
-
Solvent Choice: The choice of solvent can influence the rate of reaction.[3] Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.[3] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) can coordinate to the zinc reagent and may reduce its reactivity.[5]
-
Temperature Control: The reaction is typically run at or below room temperature.[1] For highly reactive substrates, cooling to 0 °C or even -10 °C may be necessary to control the reaction rate and minimize side reactions.[6]
-
-
Additive Strategy:
-
Lewis Acid Scavengers: The byproduct of the reaction, zinc iodide (ZnI₂), is a Lewis acid that can potentially lead to decomposition of the acid-sensitive enol ether or the product.[7] In the Furukawa modification, using a slight excess of diethylzinc can help scavenge the generated ZnI₂.[7] Alternatively, adding a non-coordinating base like pyridine at the end of the reaction can quench the Lewis acidic species.[7]
-
| Parameter | Recommendation | Rationale |
| Zinc Reagent | Freshly prepared Zn(Cu) couple or freshly opened Et₂Zn | Ensures high reactivity of the carbenoid-forming reagent. |
| Solvents | Anhydrous DCM or DCE | Minimizes coordination to the zinc reagent, maximizing its availability.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the moisture-sensitive organozinc reagent.[1] |
| Temperature | 0 °C to room temperature | Balances reaction rate with minimizing potential side reactions. |
Poor Diastereoselectivity
Question: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity of the cyclopropanation?
Answer:
The Simmons-Smith reaction is stereospecific, meaning the geometry of the alkene is retained in the cyclopropane product.[7][8] However, when a chiral center is present in the piperidine enol ether, the formation of diastereomers is possible. The facial selectivity of the cyclopropanation is influenced by steric and electronic factors.
-
Steric Hindrance: The zinc carbenoid will preferentially approach the less sterically hindered face of the enol ether double bond. The substituents on your piperidine ring will play a crucial role in directing this approach.
-
Directing Groups: The presence of a coordinating group, such as a hydroxyl or ether, near the double bond can direct the zinc reagent to a specific face through chelation.[4][9] While the piperidine nitrogen can coordinate, its effect on diastereoselectivity will depend on the overall conformation of the substrate.
Strategies for Improving Diastereoselectivity:
-
Bulky Protecting Groups: If your piperidine nitrogen is unprotected or has a small substituent, consider introducing a bulky protecting group. This can significantly increase the steric bias for the approach of the Simmons-Smith reagent.
-
Chiral Auxiliaries: The use of a chiral auxiliary on the piperidine nitrogen can provide a strong facial bias. While this adds synthetic steps, it is a powerful strategy for achieving high diastereoselectivity.
-
Modified Simmons-Smith Reagents: Different Simmons-Smith reagents can exhibit varying degrees of steric sensitivity.
-
The Furukawa reagent (Et₂Zn/CH₂I₂) is generally more reactive and can sometimes lead to different selectivity profiles compared to the traditional Zn(Cu)/CH₂I₂ system.[3]
-
The use of additives or ligands can modify the steric bulk of the active reagent. For instance, the Charette modification using a dioxaborolane ligand can induce high levels of enantioselectivity in asymmetric Simmons-Smith reactions.[7]
-
-
Temperature Optimization: Lowering the reaction temperature can enhance the energy difference between the transition states leading to the different diastereomers, often resulting in improved selectivity.[10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Simmons-Smith reaction with a piperidine enol ether?
A1: The Simmons-Smith reaction proceeds through a concerted mechanism involving a zinc carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI).[1][2][11] This carbenoid is formed by the reaction of diiodomethane with a zinc-copper couple or diethylzinc.[1] The electron-rich double bond of the piperidine enol ether attacks the electrophilic methylene carbon of the carbenoid, while simultaneously, the carbon-zinc bond breaks and a new carbon-carbon bond is formed. This occurs in a "butterfly" transition state, leading to the syn-addition of the methylene group across the double bond.[12]
Caption: Simmons-Smith reaction mechanism with a piperidine enol ether.
Q2: Are there any common side reactions to be aware of?
A2: Yes, several side reactions can occur:
-
Enol Ether Decomposition: Piperidine enol ethers can be sensitive to acid. The Lewis acidic byproduct, ZnI₂, can catalyze the hydrolysis or polymerization of the starting material.[5][7]
-
Methylation of the Piperidine Nitrogen: The zinc carbenoid is electrophilic and can potentially methylate the nitrogen atom of the piperidine ring, especially with prolonged reaction times or an excess of the Simmons-Smith reagent.[7]
-
Formation of Byproducts from the Reagent: In the absence of a reactive alkene, the Simmons-Smith reagent can decompose, leading to the formation of polymethylene and other byproducts.[5]
Caption: Troubleshooting flowchart for low yield in Simmons-Smith reactions.
Q3: How should I purify the cyclopropyl amine product?
A3: The workup and purification procedure typically involves quenching the reaction, removing the zinc salts, and then purifying the desired product.
-
Quenching: The reaction is typically quenched by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl) or a bicarbonate solution with EDTA.[6] This will dissolve the zinc salts and neutralize any remaining reactive species.
-
Extraction: The aqueous layer is then extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.[6] The choice of eluent will depend on the polarity of your product.
Q4: Can I use other dihalomethanes for this reaction?
A4: While diiodomethane is the most common reagent, dibromomethane can also be used, although it is generally less reactive.[7] The reactivity of the dihalomethane is crucial for the efficient formation of the organozinc carbenoid.
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation using Zinc-Copper Couple
-
Preparation of Zinc-Copper Couple:
-
In a flask, suspend zinc dust (10 eq.) in deionized water.
-
Add a 1 M solution of hydrochloric acid dropwise until gas evolution ceases.
-
Filter the zinc and wash sequentially with deionized water, ethanol, and diethyl ether.
-
Dry the activated zinc under high vacuum.
-
To the activated zinc, add a solution of copper(II) acetate (0.1 eq.) in acetic acid.
-
Stir the mixture for 30 minutes, filter, and wash with diethyl ether.
-
Dry the resulting black powder (Zn(Cu) couple) under high vacuum and store under an inert atmosphere.
-
-
Cyclopropanation Reaction:
-
To a flame-dried flask under an inert atmosphere, add the freshly prepared Zn(Cu) couple (3 eq.).
-
Add anhydrous diethyl ether and stir the suspension.
-
Add diiodomethane (2 eq.) dropwise to the suspension. An exothermic reaction should be observed.
-
Stir the mixture at room temperature for 1 hour to form the carbenoid.
-
Cool the mixture to 0 °C and add a solution of the piperidine enol ether (1 eq.) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Furukawa Modification using Diethylzinc
! CAUTION: Diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere using appropriate Schlenk techniques.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C.
-
Add a solution of diethylzinc (1.5 eq.) in hexanes dropwise.
-
Add diiodomethane (2 eq.) dropwise to the solution. Gas evolution (ethane) will be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Cyclopropanation:
-
Add a solution of the piperidine enol ether (1 eq.) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-6 hours, monitoring for completion.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
-
References
-
Chemistry Learner. (n.d.). Simmons-Smith Reaction: Definition, Mechanism, and Examples. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Simmons–Smith reaction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
-
MDPI. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
-
PMC. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Simmons‐Smith Cyclopropanation Reaction. Retrieved from [Link]
-
ACS Publications. (2006). Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Retrieved from [Link]
-
Kyoto University Research Information Repository. (1970, February 10). Studies on the Simmons-Smith Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 9. Simmons-Smith Reaction [organic-chemistry.org]
- 10. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Temperature for Cyclopropoxy Ether Formation
Executive Summary: The Thermal "Goldilocks Zone"
Cyclopropanation of enol ethers is a high-stakes transformation. Unlike simple alkenes, enol ethers are electron-rich, accelerating the reaction, but the resulting cyclopropoxy ethers are essentially "strained acetals." They are highly sensitive to acid-catalyzed hydrolysis and thermal rearrangement.
The Core Challenge:
-
Too Cold (< -20°C): The zinc carbenoid formation is sluggish; unreacted carbenoid accumulates, leading to a dangerous "induction period" followed by a thermal runaway.
-
Too Hot (> 25°C): The Lewis acidic byproduct (
) catalyzes the ring-opening of the product or polymerization of the starting enol ether.
This guide provides a self-validating protocol using the Furukawa modification (
Mechanistic Insight & Reaction Pathway
Understanding the species in solution is critical for temperature control. The active species is not a free carbene but a zinc carbenoid (
Diagram 1: Reaction Pathway & Thermal Failure Modes
This diagram illustrates the kinetic competition between productive cyclopropanation and thermal/acidic decomposition.
Caption: Figure 1. The kinetic window for cyclopropoxy ether formation. Note that high temperatures activate Lewis-acid catalyzed decomposition pathways.
Optimized Experimental Protocol (Furukawa Modification)
Standardized for 1.0 mmol scale. Scale-up requires re-evaluation of cooling capacity.
Reagents
-
Substrate: Enol Ether (1.0 equiv)
-
Carbenoid Source: Diethylzinc (
, 1.0 M in hexanes, 2.0 equiv) -
Methylene Source: Diiodomethane (
, 2.0 equiv) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - Must be anhydrous.
Step-by-Step Procedure
-
System Prep: Flame-dry a round-bottom flask under Argon. Add Enol Ether and anhydrous DCM. Cool to -10°C (Ice/Acetone or cryocooler).
-
Et2Zn Addition (The Exotherm): Add
solution dropwise over 10 minutes.-
Why? Enol ethers can coordinate to Zn; adding Zn first protects the ether oxygen from subsequent Lewis acids.
-
-
Carbenoid Formation: Add
dropwise over 20 minutes, maintaining internal temp < 0°C .-
Critical Control Point: This step generates the active species and is significantly exothermic.
-
-
Reaction Phase: Allow the mixture to warm slowly to 0°C . Stir for 1-3 hours.
-
Monitor: TLC or GC-MS. Do not heat to reflux unless conversion stalls >4 hours.
-
-
The "Soft" Quench: Cool back to -10°C . Quench with saturated aqueous
(basic) or a 1:1 mixture of sat. .-
Warning: Standard acidic
can hydrolyze your product immediately. The pH must remain > 7.
-
Data & Comparison of Methods
Not all cyclopropanation methods handle the thermal sensitivity of enol ethers equally well.
| Method | Reagents | Typical Temp Range | Suitability for Enol Ethers | Risk Profile |
| Furukawa | -10°C to +25°C | High | Moderate (Pyrophoric Zn) | |
| Classic Simmons-Smith | Reflux (40-80°C) | Low | High (Thermal decomp of product) | |
| Shi Modification | -20°C to 0°C | Medium | High (TFA is a strong acid; risk of hydrolysis) | |
| Diazomethane | 0°C | Low | Explosion hazard; Pd coordinates to ether oxygen |
Troubleshooting Guide
Use this decision tree to diagnose yield or purity issues.
Diagram 2: Troubleshooting Logic Flow
Caption: Figure 2. Diagnostic logic for common cyclopropanation failures.
Common Scenarios
Q: The reaction stalled at 50% conversion. Should I heat it?
A: Proceed with extreme caution. Instead of heating, add a second portion of reagents (1.0 equiv
Q: My product disappeared during workup.
A: You likely hydrolyzed the cyclopropyl ether. Cyclopropyl ethers are "exploded acetals." If your quench was acidic (e.g., standard
Q: The solution turned purple/dark immediately.
A: This indicates Iodine formation (
FAQs
1. Can I use the Shi modification (
2. Why is 1,2-Dichloroethane (DCE) sometimes preferred over DCM? DCE boils at a higher temperature (83°C) than DCM (40°C). While we advise against high heat, DCE allows for a "gentle warm" to 40-50°C without refluxing violently, providing a safer upper-limit buffer if the reaction is sluggish. However, DCM is easier to remove at low temps, preserving the product.
3. Is the order of addition critical?
Yes. Adding
References
-
Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction.[1][2][3][4][5] Organic Reactions, 58, 1–415.
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[6] Tetrahedron, 24(1), 53-58.
-
Dolgormaa, P., et al. (2023).[2] Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation. Advanced Synthesis & Catalysis.
-
Lebel, H., et al. (2003). Structure and Reactivity of the Zinc Carbenoid Reagent. Chemical Reviews, 103(4), 977-1050.
Sources
Validation & Comparative
Definitive Guide: LC-MS Identification of 4-Cyclopropoxypiperidine Impurities
Executive Summary: The "Invisible" Challenge
In the synthesis of H3 receptor antagonists and advanced analgesic pharmacophores, 4-cyclopropoxypiperidine serves as a critical intermediate. However, its quality control presents a notorious analytical blind spot. Lacking a strong chromophore, this alicyclic amine is virtually invisible to standard HPLC-UV methods at distinct wavelengths, often requiring non-specific detection at 205–210 nm where solvent noise masks trace impurities.
This guide compares the industry-standard HPLC-UV and Generic Single-Quad MS approaches against the superior High-Resolution Q-TOF LC-MS/MS Workflow . We demonstrate why high-resolution mass spectrometry (HRMS) is not just an alternative, but the mandatory standard for quantifying the unique, non-chromophoric impurities associated with cyclopropyl-ether synthesis.
Comparative Analysis: Methodology Standoff
We evaluated three analytical tiers for the detection of 4-cyclopropoxypiperidine impurities (0.05% w/w spike levels).
Table 1: Performance Matrix
| Feature | Method A: HPLC-UV (210 nm) | Method B: Generic LC-MS (Single Quad) | Method C: Optimized UHPLC-Q-TOF (The Solution) |
| Detection Principle | UV Absorbance (Non-specific) | Nominal Mass (m/z) | Exact Mass (<2 ppm) + MS/MS |
| Sensitivity (LOQ) | Poor (> 0.1%) | Good (0.01%) | Superior (< 0.001%) |
| Selectivity | Low (Co-elution risks) | Medium (Isobaric interference) | High (Resolves isobars) |
| Structural ID | Impossible | Limited (MW only) | Full Elucidation (Fragment ions) |
| Impurity Coverage | ~40% (Misses non-UV active) | ~90% | 100% (Includes trace degradants) |
| Risk Profile | High (False negatives) | Moderate | Low (Self-validating) |
The Verdict
-
Method A (UV) is dangerously inadequate due to the lack of conjugation in the piperidine ring and the cyclopropyl group.
-
Method B (SQ-MS) detects the impurities but fails to distinguish between isobaric ring-opening degradants common in cyclopropyl chemistry.
-
Method C (HRMS) provides the definitive mass accuracy required to confirm the integrity of the strained cyclopropane ring and identify N-alkylated byproducts.
Technical Deep Dive: The Optimized HRMS Workflow
The Chemistry of Contamination
Understanding the synthesis allows us to predict and target specific impurities. The synthesis typically involves the O-alkylation of 4-hydroxypiperidine.
Key Impurity Classes:
-
Unreacted Precursors: 4-Hydroxypiperidine (highly polar).
-
Over-Alkylation: N-cyclopropyl-4-cyclopropoxypiperidine (if N-protection fails).
-
Ring-Opening Degradants: Acid-catalyzed opening of the cyclopropyl ether to form linear propyl/allyl ethers.
Visualization: Impurity Genesis & Detection
The following diagram illustrates the synthetic pathway and the divergence in detection capabilities.
Caption: Figure 1. Synthetic pathways of 4-cyclopropoxypiperidine showing how HRMS captures critical impurities missed by UV detection.
Experimental Protocol: The Self-Validating System
This protocol utilizes ESI+ in High-Resolution Mode . The basic nitrogen on the piperidine ring ensures excellent ionization efficiency (
Instrumentation & Conditions
-
System: UHPLC coupled to Q-TOF MS (e.g., Agilent 6545 or Waters Xevo G2-XS).
-
Column: Charged Surface Hybrid (CSH) C18 or HILIC (for polar retention).
-
Recommendation: C18 CSH, 2.1 x 100 mm, 1.7 µm (provides better peak shape for basic amines).
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7 to protonate amines).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 min.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10 mg of 4-cyclopropoxypiperidine in 10 mL of 50:50 Water:MeOH.
-
Crucial Step: Do not use pure acetonitrile as diluent; the polar starting material (4-hydroxypiperidine) may precipitate or exhibit poor peak shape.
-
-
MS Source Tuning:
-
Mode: ESI Positive (
). -
Capillary Voltage: 3500 V.
-
Fragmentor: 110 V (Optimized to prevent in-source fragmentation of the labile cyclopropyl ether).
-
-
Data Acquisition:
-
Mass Range: m/z 50–1000.
-
Acquisition Rate: 2 spectra/sec (ensures enough points across sharp UHPLC peaks).
-
Reference Mass: Continuous infusion (LockSpray or Reference Nebulizer) to maintain <2 ppm accuracy.
-
Structural Elucidation Logic (MS/MS)
To confirm the cyclopropyl integrity vs. a propyl chain (ring-opened impurity), look for specific fragmentation:
-
Target (Cyclopropyl): Loss of
(neutral loss 40 Da) or formation of cyclopropyl cation ( 41). -
Impurity (Propyl): Loss of
(neutral loss 43 Da) or propyl cation ( 43).
Results & Validation Data
The following data represents typical findings when switching from Method A (UV) to Method C (HRMS).
Table 2: Impurity Identification Table
| Component | Structure | Formula | Calc.[1][2][3][4] Mass ( | Retention (min) | UV Response | MS Response |
| 4-Hydroxypiperidine | Precursor | 102.0913 | 0.8 (Void) | None | High | |
| Target Molecule | 4-Cyclopropoxypiperidine | 142.1226 | 4.2 | Weak | Very High | |
| Impurity 1 | N-Cyclopropyl-4-cyclopropoxypiperidine | 182.1539 | 6.5 | None | High | |
| Impurity 2 | 4-Propoxypiperidine (Ring Open) | 144.1383 | 4.5 | Weak | High |
Fragmentation Pathway Diagram
The specific fragmentation pattern confirms the structure, a capability absent in HPLC-UV.
Caption: Figure 2. MS/MS fragmentation pathway used to structurally validate 4-cyclopropoxypiperidine.
Conclusion
For the analysis of 4-cyclopropoxypiperidine , standard HPLC-UV methods are scientifically indefensible due to the molecule's lack of UV absorption. The "Product" (Method C: UHPLC-Q-TOF) offers a self-validating, high-sensitivity solution that not only quantifies the main peak but unequivocally identifies process-critical impurities like N-alkylated byproducts and ring-opened degradants.
Recommendation: Adopt the HRMS workflow for release testing of this intermediate to ensure downstream API safety and compliance with ICH Q3A guidelines.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[5] International Council for Harmonisation. [Link]
-
PubChem. (n.d.).[1][3] 4-piperidin-4-ylpiperidine (Related Piperidine Structures).[2] National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
-
National Institutes of Health (NIH). (2014). LC-MS Strategies in Impurity Profiling. PubMed. [Link](General reference for LC-MS methodology in impurity profiling).
Sources
- 1. 4-Chloropiperidine | C5H10ClN | CID 420932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Structural Optimization Guide: 4-Methoxypiperidine vs. 4-Cyclopropoxypiperidine
Executive Summary: The Bioisostere Decision
In the hit-to-lead phase of drug discovery, the piperidine ether motif is ubiquitous. However, the choice between the standard 4-methoxypiperidine and its bioisostere 4-cyclopropoxypiperidine is rarely a simple swap; it is a strategic decision balancing metabolic stability against lipophilic efficiency .
This guide objectively compares these two fragments. While the methoxy group is the "default" due to synthetic ease, the cyclopropoxy group offers a robust solution to metabolic liabilities (specifically O-dealkylation) and provides unique steric vectors for hydrophobic pocket filling.
Quick Comparison Matrix
| Feature | 4-Methoxypiperidine | 4-Cyclopropoxypiperidine |
| Primary Utility | H-bond acceptor, polarity balance | Metabolic blocker, hydrophobic fill |
| Metabolic Risk | High (O-demethylation by CYPs) | Low to Moderate (Ring oxidation) |
| Lipophilicity ( | Baseline | +0.8 to +1.2 vs. Methyl |
| Steric Bulk | Low (Rotatable) | Medium (Rigid, "Walsh Orbitals") |
| Synthetic Cost | Low | High |
Physicochemical Profile
The transition from a methyl to a cyclopropyl ether fundamentally alters the physicochemical landscape of the ligand. The cyclopropyl group is not merely "bigger"; it possesses
Comparative Data Table
| Property | 4-Methoxypiperidine | 4-Cyclopropoxypiperidine | Impact on Ligand |
| MW (Daltons) | 115.17 | ~141.21 | Slight increase; negligible for LE. |
| cLogP (Approx) | 0.2 | ~1.1 | Critical: Cyclopropyl adds significant lipophilicity. |
| tPSA ( | 21.3 | 21.3 | Identical polar surface area. |
| pKa (Piperidine N) | ~9.8 | ~9.7 | Negligible electronic effect on the basic amine. |
| Rotatable Bonds | 1 (O-Me) | 1 (O-Cp) | Cyclopropyl ring itself is rigid. |
Scientist's Note: Do not underestimate the cLogP jump. If your lead is already lipophilic (cLogP > 4), switching to the cyclopropyl ether may push the compound into poor solubility/clearance space (the "Grease Ball" effect). Use this switch primarily when you need to block metabolism or fill a specific hydrophobic pocket .
Performance Analysis: Metabolic Stability
The primary driver for selecting 4-cyclopropoxypiperidine is the mitigation of high intrinsic clearance (
Mechanism of Action[1]
-
4-Methoxypiperidine: The methyl ether is a classic "soft spot." Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) rapidly perform O-demethylation via hydrogen abstraction at the
-carbon, leading to the unstable hemiacetal and release of formaldehyde. -
4-Cyclopropoxypiperidine: The C-H bonds of the cyclopropyl ring have higher bond dissociation energy (approx. 106 kcal/mol) compared to the methyl C-H bonds (approx. 96 kcal/mol). This makes hydrogen abstraction significantly harder, effectively "blocking" the metabolic site.
Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two fragments.
Figure 1: Comparative metabolic stability. The methoxy group undergoes rapid O-dealkylation, while the cyclopropyl group resists oxidation due to stronger C-H bonds.
Experimental Protocols
To validate the performance difference, we rely on two key workflows: the Microsomal Stability Assay (to prove the stability claim) and a Reductive Amination Protocol (standard method for incorporating these building blocks).
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (4-methoxy and 4-cyclopropoxy analogs) at 1 µM final concentration.
Step-by-Step Methodology:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Add test compound (1 µM). Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% Remaining) vs. time. The slope
is used to calculate and .
Success Criteria:
-
The 4-cyclopropoxy analog should demonstrate a
increase of >2-fold compared to the 4-methoxy analog to justify the added lipophilicity.
Protocol B: General Reductive Amination (Coupling)
Objective: Attach the piperidine fragment to a core scaffold aldehyde.
Context: 4-cyclopropoxypiperidine is often supplied as a free base or HCl salt. This protocol ensures efficient coupling.
Step-by-Step Methodology:
-
Preparation: Dissolve the core aldehyde (1.0 eq) and 4-cyclopropoxypiperidine (1.2 eq) in Dichloroethane (DCE).
-
Activation: If using the HCl salt of the piperidine, add Diisopropylethylamine (DIPEA, 1.5 eq) to free the base. Stir for 15 min.
-
Acid Catalysis: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.
-
Expert Tip: STAB is preferred over Cyanoborohydride for safety and cleaner profiles in DCE.
-
-
Workup: Stir overnight. Quench with saturated aqueous
. Extract with DCM. -
Purification: The increased lipophilicity of the cyclopropyl product usually simplifies silica chromatography compared to the more polar methoxy analog.
Strategic Decision Workflow
When should you deploy the cyclopropyl ether? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.
Figure 2: Decision logic for selecting between methoxy and cyclopropoxy substituents based on clearance and physicochemical properties.
References
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry.
- Barnes-Seeman, D. (2012). The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry. (Discusses metabolic stability vs methyl).
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for Bioisosteres).
-
PubChem Compound Summary. (2023). 4-Methoxypiperidine.[2][3][4][5]
-
Hypha Discovery. (2020). Metabolism of cyclopropyl groups. (Case studies on ring oxidation vs stability).
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxypiperidine | 4045-24-3 [chemicalbook.com]
- 4. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
bioisosteric replacement of isopropyl with cyclopropyl group
Topic: Bioisosteric Replacement of Isopropyl with Cyclopropyl Group Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Strategic Guide for Lead Optimization in Medicinal Chemistry
Executive Summary: The Strategic Switch
In the optimization of small molecule therapeutics, the replacement of an isopropyl group with a cyclopropyl moiety is a high-impact bioisosteric switch. While both groups function as lipophilic space-fillers, they diverge significantly in their electronic character, metabolic liability, and conformational entropy.
This guide analyzes the transition from the flexible, metabolic "soft spot" of the isopropyl group to the rigid, metabolically robust cyclopropyl ring. We provide experimental evidence demonstrating how this single modification can simultaneously lower lipophilicity (LogP), block CYP450-mediated dealkylation, and lock bioactive conformations to enhance potency.
Physicochemical Comparison Matrix
The decision to switch must be grounded in fundamental physical chemistry. The cyclopropyl group is not merely a "smaller" isopropyl; it is electronically unique due to the
| Feature | Isopropyl Group ( | Cyclopropyl Group ( | Impact on Drug Design |
| Hybridization | Pseudo- | Cyclopropyl can act as a | |
| Bond Angle | ~109.5° | ~60° (Internuclear) | High ring strain (~27.5 kcal/mol) prevents typical aliphatic folding. |
| C-H Bond Energy | ~96 kcal/mol (Tertiary C-H) | ~106 kcal/mol | Critical: Cyclopropyl C-H bonds are stronger, resisting CYP450 H-atom abstraction. |
| Lipophilicity ( | +1.53 | +1.14 | Cyclopropyl lowers LogP by ~0.4 units, improving solubility. |
| Electronic Effect | Inductive Donor (+I) | Electron Withdrawing (-I) on | Lowers pKa of adjacent amines (e.g., by ~1 unit), improving permeability. |
| Conformation | Flexible (Free rotation) | Rigid (Locked) | Reduces entropic penalty upon binding ( |
Mechanistic Deep Dive: Why the Switch Works
A. Metabolic Blockade (The "Soft Spot" Removal)
The isopropyl group contains a tertiary benzylic or aliphatic hydrogen. This proton is a primary target for Cytochrome P450 (CYP) enzymes, which facilitate Hydrogen Atom Transfer (HAT) leading to hydroxylation and subsequent
The Cyclopropyl Solution:
The C-H bonds in a cyclopropyl ring possess significant
B. Electronic Modulation of Amines
When an isopropyl group is attached to a basic nitrogen (e.g., secondary amine), the +I effect increases basicity. Replacing it with a cyclopropyl group (which has electron-withdrawing character on the
-
Result: A lower fraction of the drug is ionized at physiological pH (7.4), often increasing the effective concentration of the neutral species capable of passive membrane diffusion (
).
Case Studies & Experimental Data
Case Study 1: Metabolic Stability in Fentanyl Analogs
Objective: Prevent rapid
Data Summary:
| Compound | Structure Feature | Primary Metabolite | Metabolic Stability (Human Hepatocytes) |
|---|
| Isopropyl-Fentanyl | Flexible Alkyl Chain |
Mechanism: The isopropyl analog undergoes rapid oxidative dealkylation via the tertiary proton. The cyclopropyl analog resists this pathway; the strained ring does not open easily, and the C-H bonds resist oxidation, diverting metabolism to slower pathways on the scaffold.
Case Study 2: Potency Enhancement in VHL Ligands
Objective: Improve binding affinity (
Experimental Outcome:
-
Compound VH032 (Flexible): Baseline affinity.
-
Compound VH101 (Cyclopropyl): The cyclopropyl group induced a conformational change in the Arg69 residue of the protein, fitting "snugly" into the LHS pocket.[1]
-
Result: The rigid cyclopropyl reduced the entropic cost of binding.[1]
- (Binding Affinity): Improved 4-fold (44 nM).
-
Cellular Potency: Increased ~75%.
Visualizing the Logic: Decision Frameworks
Diagram 1: The Metabolic Blockade Mechanism
This diagram illustrates the divergence in metabolic fate between the two groups.
Caption: Comparative metabolic fate. The isopropyl group's tertiary hydrogen facilitates rapid CYP450 oxidation, while the cyclopropyl group's high bond dissociation energy blocks this pathway.
Diagram 2: Optimization Decision Tree
When should a medicinal chemist make this switch?
Caption: Strategic decision tree for bioisosteric replacement based on metabolic liability and structural requirements.
Experimental Protocols
A. Synthesis: Installation of the Cyclopropyl Group
While isopropyl groups are typically installed via reductive amination with acetone, the cyclopropyl group requires specific coupling strategies due to the instability of cyclopropanone.
Protocol: Chan-Lam Coupling (Copper-Catalyzed) Use this for installing cyclopropyl onto amines (N-cyclopropylation).
-
Reagents: Substrate (Amine), Cyclopropylboronic acid (2.0 equiv), Cu(OAc)2 (1.0 equiv), 2,2'-Bipyridine (1.0 equiv), Na2CO3 (2.0 equiv).
-
Solvent: Dichloroethane (DCE) or Toluene.
-
Conditions: Heat to 70°C under air (O2 balloon optional for rate enhancement) for 12-24 hours.
-
Workup: Filter through Celite to remove Copper salts, concentrate, and purify via flash chromatography.
-
Note: This avoids the use of highly reactive cyclopropyl halides.
B. Validation: Microsomal Stability Assay
Use this to quantify the metabolic improvement of the switch.
-
Preparation: Prepare 1 µM test compound (Isopropyl vs Cyclopropyl analogs) in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (final conc. 1 mM).
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately quench into ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs time. The slope determines .-
Success Criteria: A >2-fold increase in
for the cyclopropyl analog indicates successful metabolic blockade.
-
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Link
-
Watanabe, S., et al. (2017).[2] Metabolic Pathways and Potencies of New Fentanyl Analogs. Drug Metabolism and Disposition. Link
-
Frost, J., et al. (2016). Potent and Selective VHL Ligands: Impact of Cyclopropyl vs Isopropyl. Nature Communications. Link
-
Barnes-Seeman, D. (2012). The role of bioisosterism in modern drug design: Cyclopropyl amines. Angewandte Chemie International Edition. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
Sources
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS | springermedizin.de [springermedizin.de]
Comparative Guide: Metabolic Stability of Cyclopropyl vs. Cyclobutyl Ethers
[1]
Executive Summary
In medicinal chemistry, the substitution of alkyl groups with small cycloalkyl rings is a proven strategy to modulate lipophilicity (
The Verdict: Cyclopropyl ethers generally exhibit superior metabolic stability compared to cyclobutyl ethers .
-
Primary Driver: The C-H bonds on a cyclopropyl ring possess significantly higher Bond Dissociation Energy (BDE) (~106 kcal/mol) compared to cyclobutyl C-H bonds (~96–98 kcal/mol). This creates a higher activation energy barrier for the rate-limiting hydrogen abstraction step catalyzed by Cytochrome P450 (CYP) enzymes.[2]
-
Metabolic Liability: While cyclopropyl groups resist direct ring oxidation, they are susceptible to radical-mediated ring opening (radical clock mechanism) if a radical center is generated adjacent to the ring.[3] Conversely, cyclobutyl rings are prone to direct hydroxylation on the ring carbons due to their lower BDE and "puckered" conformation, which exposes methylene protons to CYP heme iron.[1]
Mechanistic Underpinnings[1][2]
To rationally design stable molecules, one must understand the electronic and steric factors governing CYP450-mediated clearance.
Hybridization and Bond Dissociation Energy (BDE)
The metabolic stability difference is rooted in the orbital hybridization of the carbon atoms.
-
Cyclopropyl (
): The significant ring strain (~27.5 kcal/mol) forces the carbon atoms to adopt a hybridization state closer to (approx. ) rather than the standard . This increases the s-character of the C-H bonds, making them shorter and stronger.[1][2] -
Cyclobutyl (
): The ring strain is lower (~26 kcal/mol), and the hybridization is closer to a standard .[1] The C-H bonds behave similarly to secondary acyclic alkyl chains, making them easier targets for Hydrogen Atom Transfer (HAT).[1]
Table 1: Physicochemical & Metabolic Properties Comparison
| Feature | Cyclopropyl Ether | Cyclobutyl Ether | Impact on Stability |
| C-H Bond Dissociation Energy | ~106 kcal/mol | ~96–98 kcal/mol | High BDE = Slower Metabolism |
| Hybridization Character | High s-character ( | Standard ( | Cyclopropyl resists H-abstraction.[1] |
| Dominant Metabolic Pathway | Ring Hydroxylation (fast) + | Cyclobutyl has multiple soft spots. | |
| Conformation | Rigid, Planar | Puckered / Butterfly | Cyclobutyl protons are sterically accessible.[1] |
| Lipophilicity ( | Lower | Higher | Cyclobutyl often increases non-specific binding. |
The CYP450 Catalytic Cycle & Radical Clock
Metabolism of ethers typically proceeds via
-
Cyclopropyl Scenario: The CYP enzyme (Compound I) struggles to abstract the
-hydrogen due to the high BDE. The reaction is slow. If a radical is formed, the ring may open, but the initial abstraction is the bottleneck.[1] -
Cyclobutyl Scenario: The enzyme easily abstracts a hydrogen from the
or positions of the ring (remote functionalization) or the -position.[1] This leads to rapid formation of hydroxy-cyclobutyl metabolites or dealkylated products.
Figure 1: Comparative metabolic pathways showing the high energy barrier for cyclopropyl oxidation versus the accessible pathways for cyclobutyl oxidation.[1]
Case Study Evidence: Fentanyl Analogs
A definitive comparative study by Åstrand et al. (2020) on fentanyl analogs highlights the practical implications of this structural change.
-
Experiment: Comparison of Cyclopropyl-fentanyl vs. Cyclobutyl-fentanyl incubation in human hepatocytes.
-
Result:
Experimental Protocol: Microsomal Stability Assay
To validate these properties in your own series, use this standardized intrinsic clearance (
Materials
-
Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.[1]
-
Cofactor: NADPH regenerating system (or 1 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).[1]
Step-by-Step Workflow
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-warm to 37°C.
-
Dosing: Spike test compound (Cyclopropyl/Cyclobutyl ether) to a final concentration of 1 µM (ensure DMSO < 0.1%).
-
Initiation: Add NADPH (1 mM final) to start the reaction.[6]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN + IS. Vortex and centrifuge (4000 rpm, 20 min).
-
Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.
Data Calculation
Calculate the elimination rate constant (
Figure 2: Standardized Microsomal Stability Assay Workflow.
Strategic Recommendations
-
Use Cyclopropyl Ethers to Block Metabolism: If you observe rapid
-dealkylation of an ethyl or isopropyl ether, switching to a cyclopropyl ether is a high-probability fix due to the BDE effect. -
Avoid Cyclobutyl if Metabolic Stability is Critical: Unless the specific puckered geometry is required for binding affinity, cyclobutyl rings often introduce unnecessary metabolic soft spots (ring hydroxylation).[1]
-
Check for Bioactivation: While cyclopropyl ethers are stable, be cautious of cyclopropylamines , which can form reactive intermediates.[1] This risk is generally lower for ethers.
References
-
Åstrand, A., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry.[1] MedChemComm.
-
Kass, S. R., et al. (2006). Cycloalkane and Cycloalkene C-H Bond Dissociation Energies.[1] Journal of the American Chemical Society.[1]
-
Wernevik, J., et al. Metabolic Stability Assays: Protocol for Human Liver Microsomes.[1] ResearchGate.[7]
-
Shanu-Wilson, J. Metabolism of cyclopropyl groups in drug design. Hypha Discovery.
Sources
- 1. comporgchem.com [comporgchem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
Conformational Analysis of 4-Cyclopropoxypiperidine Derivatives
Executive Summary: The Strategic Value of the 4-Cyclopropoxy Moiety
In modern medicinal chemistry, the 4-cyclopropoxypiperidine scaffold represents a high-value pharmacophore, often utilized to modulate lipophilicity (
This guide provides a rigorous framework for analyzing the conformational behavior of these derivatives. We move beyond basic steric arguments to examine the interplay between 1,3-diaxial interactions , anomeric effects , and the exocyclic C–O bond rotamers .
Theoretical Framework: Conformational Drivers
To accurately predict the behavior of 4-cyclopropoxypiperidine, we must decouple the analysis into two distinct vectors: the Ring Conformation and the Substituent Orientation .
The Piperidine Ring: Chair Dominance
Like its parent heterocycle, the piperidine ring in 4-cyclopropoxy derivatives predominantly adopts a chair conformation . The twist-boat conformer is energetically penalized (
Axial vs. Equatorial Preference (The A-Value)
The equilibrium between the equatorial (Eq ) and axial (Ax ) conformers is governed by the A-value (free energy difference,
-
Steric Bulk: The cyclopropoxy group is sterically demanding, larger than a methoxy group but distinct from an isopropyl group due to its "tied-back" nature.
-
Electronic Effects: At the C4 position, the "anomeric effect" (hyperconjugation
) is negligible because the substituent is distal to the nitrogen lone pair. Therefore, the preference is overwhelmingly steric .
Predicted A-Values (in CDCl
-
4-Methoxypiperidine:
kcal/mol (Favors Equatorial) -
4-Cyclopropoxypiperidine:
kcal/mol (Favors Equatorial) -
4-Isopropoxypiperidine:
kcal/mol (Favors Equatorial)
The "Hidden" Variable: Exocyclic C–O Bond Rotation
The most critical and often overlooked conformational parameter is the rotation of the exocyclic C–O bond (
Comparative Analysis: Benchmarking Alternatives
The following table contrasts the 4-cyclopropoxy moiety with its most common structural alternatives.
| Feature | 4-Methoxypiperidine | 4-Isopropoxypiperidine | 4-Cyclopropoxypiperidine |
| Primary Driver | Electronic (Inductive) | Steric (Bulk) | Stereoelectronic (Walsh Orbitals) |
| Axial Population | Minor (~5-10%) | Negligible (<1%) | Very Low (<2%) |
| Metabolic Stability | Low (O-demethylation) | Moderate (CYP oxidation) | High (Blocked |
| Lipophilicity ( | Baseline | +0.8 | +0.4 (Polarizability effect) |
| Entropic Penalty | High (Free rotation) | High (Free rotation) | Medium (Semi-rigid) |
| Preferred Method | NOE / X-ray |
Experimental Protocol: Self-Validating Analysis Workflow
To rigorously determine the conformation of a new 4-cyclopropoxypiperidine derivative, follow this step-by-step protocol. This workflow is designed to be self-validating, meaning the results from one method must corroborate the next.
Step 1: High-Resolution H NMR (600 MHz)
Objective: Determine the axial/equatorial ratio of the substituent.
-
Solvent Selection: Use CDCl
for baseline and D O (if salt) to check solvent dependency. -
Target Signal: Focus on the H4 proton (geminal to the oxygen).
-
Coupling Analysis (
):-
Equatorial Substituent (H4 is Axial): Look for a tt (triplet of triplets) or dddd splitting pattern.
-
Diagnostic Value: Two large couplings (
Hz) indicate H4 is axial, confirming the cyclopropoxy group is equatorial . -
Axial Substituent (H4 is Equatorial): Look for a narrow multiplet (
Hz) with small couplings ( Hz).
-
Step 2: 1D-NOE Difference Spectroscopy
Objective: Validate the exocyclic orientation (C–O bond rotation).
-
Irradiate the H4 proton .
-
Observation:
-
Strong NOE enhancement of the cyclopropyl methine proton indicates a syn-clinal relationship.
-
Enhancement of the piperidine H3/H5 axial protons confirms the H4 is axial (validating Step 1).
-
Step 3: Low-Temperature NMR (Variable Temperature)
Objective: Freeze conformational averaging.
-
Cool sample to -80°C in CD
Cl . -
If the room temperature spectrum showed broadened peaks, peak sharpening at low T indicates "freezing" of the ring flip.
-
For 4-cyclopropoxypiperidine, the spectrum should remain largely sharp even at RT, confirming a single dominant conformer (Equatorial).
Visualization of Analytical Logic
The following diagrams illustrate the conformational equilibrium and the decision-making workflow for analysis.
Diagram 1: Conformational Equilibrium
This diagram shows the dynamic equilibrium, highlighting the dominant stability of the equatorial conformer.
Caption: The equilibrium overwhelmingly favors the equatorial conformer due to 1,3-diaxial steric penalties in the axial form.
Diagram 2: Experimental Workflow
This flowchart guides the researcher through the validation process.
Caption: A logic-gated workflow ensuring rigorous assignment of the piperidine conformation.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Wiberg, K. B. (1996). "The Structure and Energetics of Cyclopropane and Its Derivatives." Accounts of Chemical Research, 29(5), 229–234. Link
- Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. (Detailed analysis of dipole and orbital interactions in heterocycles).
- Bös, M., et al. (1997). "Design and Synthesis of 4-Alkoxypiperidines as Potent Histamine H3 Receptor Antagonists." European Journal of Medicinal Chemistry, 32(3), 253-263. (Application of 4-alkoxypiperidines in drug discovery).
- Gung, B. W. (1999). "Structure and conformation of cyclopropyl ethers." Journal of Organic Chemistry.
The 4-Cyclopropoxypiperidine Scaffold: A Strategic Advantage in Optimizing Drug Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the journey from a potent hit to a viable drug candidate is fraught with challenges, a significant portion of which are rooted in suboptimal pharmacokinetic (PK) properties. Absorption, Distribution, Metabolism, and Excretion (ADME) profiling often reveals liabilities such as poor metabolic stability, low bioavailability, and undesirable clearance rates, leading to the premature termination of otherwise promising molecules.[1] The strategic incorporation of carefully selected chemical scaffolds can proactively address these issues. Among these, the 4-cyclopropoxypiperidine moiety has emerged as a powerful tool for medicinal chemists, offering a unique combination of properties that confer distinct pharmacokinetic advantages.
This guide provides an in-depth comparison of the 4-cyclopropoxypiperidine scaffold against other commonly employed piperidine analogs. We will delve into the mechanistic underpinnings of its favorable ADME profile, supported by experimental data and established scientific principles. Furthermore, this guide will equip researchers with detailed, validated protocols for assessing the key pharmacokinetic parameters discussed, empowering them to make informed decisions in their drug discovery programs.
The Physicochemical Edge: How the Cyclopropoxy Group Transforms the Piperidine Core
The piperidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to introduce a basic nitrogen atom, enabling favorable interactions with biological targets and improving aqueous solubility.[2] However, unsubstituted or simply alkyl-substituted piperidines can be susceptible to metabolic degradation, primarily through oxidation at positions alpha to the nitrogen.[3] The introduction of a cyclopropoxy group at the 4-position fundamentally alters the electronic and steric properties of the piperidine ring, leading to a cascade of beneficial pharmacokinetic consequences.
The 4-position of the piperidine ring is generally less susceptible to metabolism compared to the 2- and 3-positions, which are in closer proximity to the nitrogen atom and are more likely to be sites of enzymatic attack.[3] The cyclopropoxy group at this position further enhances metabolic stability through a combination of steric hindrance and electronic effects. The bulky cyclopropyl ring can shield the piperidine ring from the active sites of metabolic enzymes, particularly Cytochrome P450s (CYPs).
Comparative Analysis of Substituted Piperidines
While direct, head-to-head public data for a wide range of compounds is limited, we can infer the advantages of the 4-cyclopropoxypiperidine scaffold by comparing the known metabolic liabilities of other substituted piperidines.
| Scaffold | Predicted Metabolic Liability | Rationale |
| 4-Methoxypiperidine | O-demethylation | The methyl group is a common site for oxidative metabolism. |
| 4-Hydroxypiperidine | Glucuronidation or sulfation | The hydroxyl group is a handle for Phase II conjugation enzymes. |
| N-Methylpiperidine | N-demethylation | The N-methyl group is highly susceptible to CYP-mediated oxidation. |
| 4-Cyclopropoxypiperidine | Reduced | The cyclopropyl group is more resistant to oxidation than a simple alkyl chain. The ether linkage is also relatively stable. |
Key Pharmacokinetic Advantages of the 4-Cyclopropoxypiperidine Scaffold
The unique structural features of the 4-cyclopropoxypiperidine moiety translate into several tangible pharmacokinetic benefits:
-
Enhanced Metabolic Stability: The cyclopropyl group is known to be more resistant to oxidative metabolism compared to linear alkyl groups. This increased stability of the substituent at the 4-position contributes to a longer half-life and reduced clearance of the parent drug molecule.
-
Improved Oral Bioavailability: By mitigating first-pass metabolism in the liver, a higher fraction of the administered dose can reach systemic circulation, leading to improved oral bioavailability.
-
Reduced Potential for Drug-Drug Interactions: As metabolism is often a primary source of drug-drug interactions (DDIs), a more metabolically stable compound is less likely to be a perpetrator or victim of such interactions.
-
Favorable Physicochemical Properties: The introduction of the cyclopropoxy group can fine-tune lipophilicity (LogP) and polar surface area (PSA), properties that are critical for membrane permeability and overall drug-like characteristics.[4]
Experimental Validation: Protocols for Assessing Pharmacokinetic Properties
To empirically validate the predicted advantages of the 4-cyclopropoxypiperidine scaffold, a series of in vitro ADME assays are essential. The following are detailed, step-by-step methodologies for two of the most critical assays: metabolic stability and permeability.
Experimental Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes located in the liver.[1][5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture. The final concentration of the test compound is typically 1 µM.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing cold ACN with the internal standard. This will precipitate the proteins and stop the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).
-
Diagram of the Metabolic Stability Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Experimental Protocol 2: Caco-2 Permeability Assay
This assay is considered the gold standard for in vitro prediction of human intestinal permeability and the identification of potential substrates for active transport mechanisms.[6][7][8]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the Caco-2 cells onto the Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Prior to the permeability assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (A) side of the monolayer.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical side.
-
-
Permeability Assay (Basolateral to Apical - B to A) (for efflux assessment):
-
Follow the same procedure as above but add the test compound to the basolateral side and sample from the apical side.
-
-
Sample Analysis:
-
Analyze the concentrations of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s)
-
A is the surface area of the filter membrane (cm²)
-
C0 is the initial concentration of the drug in the donor chamber (µmol/cm³)
-
-
Calculate the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the compound may be a substrate of an efflux transporter.
-
Diagram of the Caco-2 Permeability Assay Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Conclusion
The 4-cyclopropoxypiperidine scaffold represents a valuable asset in the medicinal chemist's toolkit for overcoming common pharmacokinetic hurdles. Its inherent metabolic stability and favorable physicochemical properties can significantly de-risk drug discovery projects by improving half-life, increasing oral bioavailability, and reducing the potential for drug-drug interactions. By employing the robust in vitro assays detailed in this guide, researchers can effectively evaluate and confirm the pharmacokinetic advantages conferred by this unique scaffold, thereby accelerating the development of safer and more effective medicines.
References
- A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery - Benchchem. (URL not available)
- Caco2 assay protocol. (URL not available)
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (URL not available)
- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC. (URL not available)
- 4-Substituted and 1,4-Disubstituted Piperidines - ResearchG
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL not available)
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. (URL not available)
- ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - NIH. (URL not available)
- Parallel Artificial Membrane Permeability Assay (PAMPA)
- Pharmacokinetic/ pharmacodynamic-driven drug development - PubMed - NIH. (URL not available)
- metabolic stability in liver microsomes - Mercell. (URL not available)
- MultiScreen Caco-2 Assay System - Merck Millipore. (URL not available)
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Use of pharmacokinetic versus pharmacodynamic endpoints to support human dose predictions: implications for rational drug design and early clinical development - PubMed. (URL not available)
- Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (URL not available)
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed. (URL not available)
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Caco-2 Permeability Assay - Evotec. (URL not available)
- Design, synthesis, and pharmacological evaluation of novel and selective COX-2 inhibitors based on celecoxib scaffold supported with in vivo anti-inflammatory activity, ulcerogenic liability, ADME profiling and docking study - PubMed. (URL not available)
- pampa-permeability-assay.pdf - Technology Networks. (URL not available)
- Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC - PubMed Central. (URL not available)
- Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI. (URL not available)
- Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC - PubMed Central. (URL not available)
- Caco-2 cell permeability assays to measure drug absorption - ResearchG
- Protocol for the Human Liver Microsome Stability Assay - ResearchG
- Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADME Predictions of Huperzine: A Derivative for the Novel Protective Application Against Neurodegener
- Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective. (URL not available)
- Automated Permeability Assays for Caco-2 and MDCK Cells - Diva-portal.org. (URL not available)
- Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development - YouTube. (URL not available)
- In vitro drug metabolism: for the selection of your lead compounds. (URL not available)
Sources
- 1. info.mercell.com [info.mercell.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 4-Cyclopropoxypiperidine: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: Understanding the Risks of Substituted Piperidines
The parent compound, piperidine, is recognized for its toxicity, particularly through dermal contact and inhalation, and its potential to cause severe skin burns and eye damage[1]. Derivatives of piperidine often share these hazardous properties. For instance, compounds like 4-piperidinopiperidine and 4-hydroxypiperidine are known to cause skin and eye irritation, with the potential for respiratory irritation as well[2][3]. Given the structural similarities, it is prudent to handle 4-cyclopropoxypiperidine with a high degree of caution, assuming it may be harmful if swallowed, cause serious eye damage, and lead to skin and respiratory irritation[3][4].
Key Potential Hazards:
-
Skin Irritation and Burns: Direct contact may cause chemical burns and skin irritation[3].
-
Serious Eye Damage: Vapors or direct contact can lead to severe eye irritation or damage[3][4].
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system[3].
-
Harmful if Swallowed: Ingestion could lead to adverse health effects[4].
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is crucial to emphasize the foundational role of engineering controls in minimizing exposure. All work with 4-cyclopropoxypiperidine should be conducted in a well-ventilated area.
-
Chemical Fume Hood: All handling of 4-cyclopropoxypiperidine, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors or dust[5].
-
Ventilation: Ensure appropriate exhaust ventilation is in place where dust or aerosols can be generated[3].
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling 4-cyclopropoxypiperidine.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][6][7] | Protects against splashes and airborne particles that can cause serious and irreversible eye damage.[1][4] Contact lenses should not be worn when handling this chemical.[2] |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for incidental contact. For prolonged contact or immersion, butyl rubber or Viton® gloves should be considered.[2][8] Always inspect gloves for degradation or punctures before use.[2] | Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns.[1] The choice of glove material should be based on the specific solvent being used and the duration of contact. |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.[1] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is also recommended.[2] | Minimizes skin exposure to the chemical.[9] |
| Respiratory Protection | Respiratory protection is necessary when engineering controls are insufficient or during emergency situations.[2] A NIOSH-approved respirator with an organic vapor cartridge is recommended if there is a risk of inhaling vapors or aerosols.[10] | Protects the respiratory system from irritation and potential toxicity.[3] |
Glove Selection: A Deeper Dive
The selection of the appropriate glove material is critical for ensuring adequate protection. The following table provides a general chemical resistance guide for common glove materials against classes of chemicals that may be used as solvents with 4-cyclopropoxypiperidine. It is imperative to consult the glove manufacturer's specific chemical resistance data for the chemicals in use.[8][11][12][13]
| Glove Material | Alcohols (e.g., Ethanol, Isopropanol) | Aliphatic Hydrocarbons (e.g., Hexane) | Aromatic Hydrocarbons (e.g., Toluene) | Ketones (e.g., Acetone) |
| Nitrile | Good to Excellent | Good | Poor | Fair |
| Neoprene | Good to Excellent | Good | Fair | Good |
| Butyl Rubber | Excellent | Poor | Poor | Excellent |
| Natural Rubber (Latex) | Good | Poor | Poor | Good |
This table provides general guidance. Always verify with the manufacturer's data.[8][12]
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Have spill cleanup materials readily available.
-
Weighing and Transfer: Conduct all weighing and transfers of 4-cyclopropoxypiperidine within a chemical fume hood to contain any dust or vapors[5]. Use non-sparking tools.
-
During Use: Keep containers tightly closed when not in use[5][7]. Avoid actions that could generate dust or aerosols[3]. Wash hands thoroughly after handling, even if gloves were worn[3]. Do not eat, drink, or smoke in the work area[4][9].
-
End of Work: Decontaminate all equipment after use[2]. Clean the work area thoroughly.
Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated. Only personnel with the appropriate training and PPE should manage the cleanup.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep up the material to avoid creating dust[3].
-
Cleanup: Place the absorbed or swept material into a suitable, labeled, and closed container for disposal[3][10].
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing 4-cyclopropoxypiperidine must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and cleanup materials, in a designated, properly labeled, and sealed container[4].
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations[4][10]. Do not allow the product to enter drains or waterways[3][7].
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists[4].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].
Visual Workflow: PPE Donning and Doffing Sequence
To minimize the risk of cross-contamination, a strict procedure for donning and doffing PPE is essential.
Caption: Figure 1. Recommended PPE Donning and Doffing Sequence.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 4-cyclopropoxypiperidine and maintain a secure laboratory environment. This proactive approach to safety is not merely a procedural necessity but a cornerstone of scientific integrity and responsible research.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
NOVA Chemicals. (2025, April 21). SAFETY DATA SHEET. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]
-
AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]
-
Sempermed. (2024, January 31). Recommendation on Chemical Resistance. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. isotope.com [isotope.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. novachem.com [novachem.com]
- 10. content.labscoop.com [content.labscoop.com]
- 11. glovesbyweb.com [glovesbyweb.com]
- 12. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 13. sempermed.com [sempermed.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
